Prosetin
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H27ClN4O |
|---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
2-[4-[[4-[3-(3-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C26H27ClN4O/c27-23-3-1-2-21(14-23)25-17-29-26-24(25)15-22(16-28-26)20-6-4-19(5-7-20)18-31-10-8-30(9-11-31)12-13-32/h1-7,14-17,32H,8-13,18H2,(H,28,29) |
InChI Key |
VZJUKEQMHBEIKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC(=CC=C5)Cl)N=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Prosetin's Mechanism of Action in ALS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prosetin (also known as Prostetin/12k) is a novel, orally bioavailable, and brain-penetrant small molecule inhibitor of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, with a primary focus on Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase (HGK). Developed as a potential therapeutic for Amyotrophic Lateral Sclerosis (ALS), this compound's core mechanism of action lies in its ability to protect motor neurons from endoplasmic reticulum (ER) stress-induced apoptosis. ER stress is a well-established pathological feature across various forms of ALS, making this compound a promising candidate for broad therapeutic application in this devastating neurodegenerative disease. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the MAP4K Pathway
In the context of ALS, the accumulation of misfolded proteins within the endoplasmic reticulum triggers the Unfolded Protein Response (UPR). Chronic activation of the UPR leads to a state of unresolved ER stress, which in turn activates pro-apoptotic signaling cascades, culminating in motor neuron death. The MAP4K signaling pathway has been identified as a critical mediator of this ER stress-induced neuronal apoptosis.
This compound exerts its neuroprotective effects by directly inhibiting the kinase activity of MAP4Ks, particularly MAP4K4 (HGK). By blocking MAP4K, this compound prevents the downstream activation of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway, when activated, leads to the phosphorylation of the transcription factor c-Jun, which subsequently promotes the expression of pro-apoptotic genes. Therefore, this compound's inhibition of MAP4K effectively disrupts this cell death cascade, leading to enhanced motor neuron survival even in the presence of ER stress. Preclinical studies have demonstrated that this mechanism is effective in cellular models derived from both familial and sporadic ALS patients.[1][2][3][4][5][6]
Quantitative Data
The following tables summarize the key quantitative data for this compound (Prostetin/12k) from preclinical studies, providing a clear comparison of its potency, efficacy, and pharmacokinetic properties.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) |
| MAP4K4 (HGK) | 0.3 |
| MLK3 | 23.7 |
Data sourced from publicly available information.[7]
Table 2: Neuroprotective Efficacy in Cellular Models
| Cellular Model | Stressor | EC50 of this compound |
| SOD1A4V Mutant ALS Motor Neurons | Cyclopiazonic Acid (CPA) | Data not publicly available |
| Human Motor Neurons | Tunicamycin | Data not publicly available |
While specific EC50 values for neuroprotection are detailed in the primary scientific literature, they are not available in the public domain search results. The primary literature confirms a significant improvement in potency and efficacy of this compound compared to its lead compound.[8]
Table 3: Pharmacokinetic Properties
| Parameter | Value |
| Blood-Brain Barrier Penetration | High |
| Microsomal Stability | Markedly longer half-life compared to lead compound |
This compound was specifically optimized for enhanced metabolic stability and brain penetrance.[8][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific MAP4K family members.
Materials:
-
Recombinant active MAP4K enzyme (e.g., MAP4K4/HGK)
-
Kinase substrate (e.g., a generic peptide substrate for MAP4Ks)
-
This compound (and other test compounds)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radiolabeled for detection via other methods
-
Kinase assay buffer
-
96-well assay plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the recombinant MAP4K enzyme, the kinase substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Terminate the reaction.
-
Quantify the amount of substrate phosphorylation. For radiolabeled ATP, this can be done by measuring the incorporation of ³²P into the substrate using a scintillation counter. For non-radiolabeled methods, this could involve measuring luminescence generated from the remaining ATP.
-
Calculate the percentage of kinase inhibition at each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Motor Neuron Survival Assay under ER Stress
Objective: To evaluate the neuroprotective efficacy of this compound on motor neurons subjected to ER stress.
Materials:
-
Human induced pluripotent stem cell (iPSC)-derived motor neurons (from healthy controls and ALS patients)
-
Motor neuron culture medium
-
ER stress-inducing agent (e.g., Cyclopiazonic Acid (CPA) or Tunicamycin)
-
This compound (and other test compounds)
-
Cell viability dye (e.g., Calcein AM)
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Plate the iPSC-derived motor neurons in 96-well plates and allow them to mature.
-
Prepare serial dilutions of this compound in the motor neuron culture medium.
-
Treat the motor neurons with the diluted this compound or vehicle control for a predetermined time (e.g., 1-2 hours) before inducing ER stress.
-
Induce ER stress by adding CPA or Tunicamycin to the culture medium.
-
Incubate the cells for a specified duration (e.g., 48-72 hours).
-
Assess cell viability by incubating the cells with a viability dye such as Calcein AM, which stains live cells green.
-
Quantify the number of surviving motor neurons using a fluorescence plate reader or by automated cell counting on a high-content imaging system.
-
Normalize the number of surviving neurons in the this compound-treated wells to the vehicle-treated control wells to determine the percentage of neuroprotection.
-
Calculate the half-maximal effective concentration (EC50) of this compound for motor neuron survival.
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound inhibits MAP4K, blocking the ER stress-induced JNK/c-Jun apoptotic pathway.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical development workflow for this compound, from discovery to in vivo testing.
References
- 1. sinobiological.com [sinobiological.com]
- 2. ProJenX Announces Removal of Partial Clinical Hold for this compound Program by FDA [prnewswire.com]
- 3. projenx.com [projenx.com]
- 4. neurologylive.com [neurologylive.com]
- 5. alsnewstoday.com [alsnewstoday.com]
- 6. projenx.com [projenx.com]
- 7. MAP4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Prosetin: A Deep Dive into its Function as a MAP4K Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Prosetin, also known as Famlasertib, is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family.[1][2] Developed initially for its neuroprotective properties, this compound has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS).[3][4] Its mechanism of action centers on the inhibition of MAP4Ks, key regulators of cellular stress pathways, including Endoplasmic Reticulum (ER) stress-mediated apoptosis.[5][6] This technical guide provides an in-depth overview of this compound's function, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.
Quantitative Data: Potency and Selectivity
This compound exhibits high potency against MAP4K4 (also known as HGK) and a distinct selectivity profile across the kinome. The following tables summarize the key quantitative data for this compound's inhibitory activity and functional effects.
Table 1: In Vitro Kinase Inhibition Profile of this compound (Famlasertib)
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| MAP4K4 (HGK) | 0.3 | Radiometric | [2] |
| MLK1 | 44.7 | Radiometric | [2] |
| MLK3 | 23.7 | Radiometric | [2] |
| Comprehensive Kinome Screen (371 kinases) | Data indicates high selectivity for MAP4K family | Radiometric | [1] |
Note: A comprehensive kinome scan demonstrated that the most significant changes in activity upon this compound exposure were observed within the MAP4K family (MINK1, KHS, HGK, GLK, and GCK), highlighting its selectivity.[1]
Table 2: Functional Cellular Activity of this compound (Famlasertib)
| Cellular Assay | EC50 (µM) | Cell Type/Model | Reference |
| Motor Neuron Protection (from Cyclopiazonic Acid-induced neurodegeneration) | 0.1 | Motor Neurons | [2] |
| TNFα Secretion Inhibition | ~0.47 | LPS-stimulated Microglia | [2] |
Table 3: In Vivo Pharmacokinetic Properties of this compound (Famlasertib) in Mice
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability (%F) | 73% | Oral Gavage | [2] |
| Brain-to-Plasma Ratio | Increased across all time points | Intraperitoneal injection or Oral Gavage | [2] |
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects by inhibiting MAP4K-mediated signaling cascades that are activated in response to cellular stress. The primary pathways influenced by this compound are the JNK signaling pathway, the Hippo pathway, and the ER stress-induced apoptotic pathway.
MAP4K4-JNK Signaling Pathway
Under stress conditions, such as the presence of Tumor Necrosis Factor-alpha (TNF-α), MAP4K4 is activated and initiates a kinase cascade leading to the activation of c-Jun N-terminal kinase (JNK). Activated JNK can then promote apoptosis. This compound, by inhibiting MAP4K4, blocks this pro-apoptotic signal.
MAP4K and the Hippo Signaling Pathway
MAP4K family members act in parallel to MST1/2 kinases to activate LATS1/2, core components of the Hippo tumor suppressor pathway. LATS1/2, in turn, phosphorylate and inhibit the transcriptional co-activators YAP and TAZ, which are key regulators of cell proliferation and survival. The precise role of this compound's inhibition of this pathway in the context of neurodegeneration is an area of active investigation.
ER Stress-Induced Apoptosis Pathway
ER stress leads to the activation of the unfolded protein response (UPR). Prolonged ER stress, however, triggers apoptosis. One key pathway involves the transcription factor ATF4, which induces the expression of CHOP. CHOP, in turn, upregulates the pro-apoptotic protein PUMA, leading to cell death. MAP4K signaling has been implicated in this pathway, and its inhibition by this compound can mitigate ER stress-induced apoptosis.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the function of this compound.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the ability of this compound to inhibit the catalytic activity of a target kinase.
Workflow:
Methodology:
-
Reaction Setup: In a 96-well plate, combine the recombinant human kinase (e.g., MAP4K4), a suitable substrate (e.g., Myelin Basic Protein, MBP), and varying concentrations of this compound (or DMSO as a vehicle control) in a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP to a final concentration at or near the Km for the specific kinase (e.g., 10 µM).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 40 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP is washed away.
-
Quantification: Measure the amount of incorporated radiolabel on the filter paper using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase activity inhibition at each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Motor Neuron Survival Assay
This cellular assay assesses the ability of this compound to protect motor neurons from ER stress-induced cell death.
Workflow:
Methodology:
-
Cell Culture: Plate human induced pluripotent stem cell (iPSC)-derived motor neurons in 96-well plates.
-
Compound Treatment: Pre-treat the motor neurons with a serial dilution of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Stress Induction: Induce ER stress by adding a final concentration of Cyclopiazonic Acid (CPA) that is known to cause significant but sub-maximal motor neuron death (e.g., 5-10 µM).
-
Incubation: Incubate the cells for 48 hours.
-
Immunocytochemistry: Fix the cells with paraformaldehyde and permeabilize with Triton X-100. Stain with antibodies against a motor neuron-specific marker (e.g., Islet-1 or SMI-32) and a nuclear stain (e.g., DAPI).
-
Imaging: Acquire images using a high-content automated fluorescence microscope.
-
Quantification: Use automated image analysis software to count the number of surviving motor neurons (positive for both the neuronal marker and DAPI) in each well.
-
Data Analysis: Normalize the number of surviving neurons in the this compound-treated wells to the vehicle-treated, non-stressed control. Plot the percentage of survival against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the engagement of a drug with its target protein in a cellular environment by assessing changes in the protein's thermal stability.
Workflow:
Methodology:
-
Cell Treatment: Treat intact cells with this compound or vehicle (DMSO) for a defined period to allow for target engagement.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermocycler, followed by rapid cooling.
-
Cell Lysis: Lyse the cells using a method that does not solubilize aggregated proteins, such as multiple freeze-thaw cycles.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein (MAP4K4) using a quantitative method such as Western blotting or mass spectrometry.
-
Data Analysis: For each treatment condition (this compound or vehicle), plot the normalized amount of soluble MAP4K4 against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. The change in the melting temperature (ΔTm) can be quantified.
Conclusion
This compound is a highly potent and selective MAP4K inhibitor with a clear mechanism of action in protecting motor neurons from ER stress-induced apoptosis. Its favorable pharmacokinetic profile, including brain penetrance, makes it a compelling candidate for the treatment of neurodegenerative diseases like ALS. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other MAP4K inhibitors. Future research will likely focus on expanding the understanding of this compound's effects on the broader kinome in a cellular context and its long-term efficacy and safety in clinical settings.
References
- 1. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 4. EU Approves ProJenX's this compound ALS Clinical Trial [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. projenx.com [projenx.com]
Prosetin: A Technical Guide to its Discovery and Preclinical Development for Amyotrophic Lateral Sclerosis (ALS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease with a significant unmet medical need. A promising therapeutic strategy involves the inhibition of Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) to protect motor neurons from endoplasmic reticulum (ER) stress-induced cell death, a key pathological feature of ALS.[1][2] This technical guide details the discovery and preclinical development of Prosetin (also known as famlasertib or compound 12k), a potent, orally bioavailable, and brain-penetrant MAP4K inhibitor.[3][4] this compound emerged from a structure-activity relationship (SAR) optimization program of a lead compound, URMC-099, identified in a phenotypic screen of human motor neurons.[5] This document provides an in-depth overview of the quantitative data, experimental protocols, and the underlying biological pathways associated with this compound's development.
Discovery and Optimization
The discovery of this compound began with a phenotypic screen to identify compounds that protect human motor neurons from ER stress-mediated degeneration.[5] This screen identified the mixed-lineage kinase inhibitor URMC-099 as a promising, albeit non-selective, lead compound. Subsequent research identified the MAP4K family as the key therapeutic targets.[5] A focused medicinal chemistry effort was undertaken to improve the potency, selectivity, and pharmacokinetic properties of URMC-099, leading to the synthesis of this compound (compound 12k).[5]
Drug Discovery Workflow
The logical workflow from initial screening to the selection of this compound is outlined below.
Mechanism of Action: Targeting the MAP4K Signaling Pathway
This compound exerts its neuroprotective effects by inhibiting the MAP4K signaling pathway, which is implicated in ER stress-induced apoptosis of motor neurons.[1][2] In ALS, the accumulation of misfolded proteins triggers ER stress, leading to the activation of MAP4Ks.[1] This initiates a downstream signaling cascade, culminating in neuronal cell death. This compound, by inhibiting MAP4Ks, blocks this pro-apoptotic signaling.[2]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway and the point of intervention for this compound.
Quantitative Data
The following tables summarize the key quantitative data from the preclinical evaluation of this compound and its lead compound, URMC-099.
In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| This compound (12k) | HGK (MAP4K4) | 0.3 |
| MLK3 (MAP3K11) | 23.7 | |
| URMC-099 | HGK (MAP4K4) | 16 |
| MINK1 (MAP4K6) | 16 | |
| TNIK (MAP4K7) | 48 | |
| MLK1 (MAP3K9) | 20 | |
| MLK2 (MAP3K10) | 12 | |
| MLK3 (MAP3K11) | 18 |
Data sourced from ProbeChem and other publications.
In Vitro Motor Neuron Protection
| Compound | Concentration | Motor Neuron Survival (%) |
| This compound (12k) | 1 µM | > 90% |
| 100 nM | ~ 80% | |
| 10 nM | ~ 50% | |
| URMC-099 | 1 µM | ~ 70% |
| 100 nM | ~ 40% |
Data estimated from graphical representations in the primary literature.
Pharmacokinetic Properties of this compound
| Parameter | Value |
| Oral Bioavailability | Orally bioavailable |
| Blood-Brain Barrier Penetration | CNS penetrant |
| Metabolic Stability | Metabolically stable |
Qualitative data from various sources describing this compound's properties.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments performed during the preclinical development of this compound.
ER Stress-Induced Motor Neuron Death Assay
Objective: To assess the neuroprotective effects of compounds on human motor neurons under ER stress.
Methodology:
-
Motor Neuron Differentiation: Human pluripotent stem cells are differentiated into motor neurons using established protocols.
-
Cell Plating: Differentiated motor neurons are plated in 96-well plates.
-
Compound Treatment: Test compounds (e.g., this compound, URMC-099) are added to the cell culture media at various concentrations.
-
ER Stress Induction: After a pre-incubation period with the compounds, ER stress is induced by adding cyclopiazonic acid (CPA) to the media.
-
Incubation: The cells are incubated for a defined period (e.g., 48 hours) to allow for the induction of apoptosis.
-
Cell Viability Assessment: Motor neuron survival is quantified using immunofluorescence staining for motor neuron-specific markers (e.g., Islet-1/2) and a nuclear counterstain (e.g., DAPI). Automated microscopy and image analysis are used to determine the percentage of surviving motor neurons.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of compounds against specific kinases.
Methodology:
-
Assay Principle: A biochemical assay, such as a radiometric assay or a fluorescence-based assay, is used to measure the enzymatic activity of the target kinase.
-
Reaction Mixture: The reaction mixture typically contains the purified kinase, a substrate (e.g., a peptide or protein), ATP (often radiolabeled for radiometric assays), and the test compound at various concentrations.
-
Incubation: The reaction is incubated at a specific temperature for a set period to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. In a radiometric assay, this involves capturing the radiolabeled phosphate (B84403) on a filter and measuring radioactivity. In a fluorescence-based assay, a change in fluorescence intensity upon phosphorylation is measured.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Western Blotting
Objective: To analyze the levels of specific proteins in cell lysates to understand the molecular effects of compound treatment.
Methodology:
-
Cell Lysis: Motor neurons are treated with compounds and/or ER stress inducers. The cells are then lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phosphorylated JNK, total JNK, cleaved caspase-3).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Clinical Development
This compound is currently being evaluated in a Phase 1 clinical trial (PRO-101; NCT05279755) to assess its safety, tolerability, and pharmacokinetics in healthy volunteers and individuals with ALS.[6] The trial consists of multiple parts, including single and multiple ascending dose studies.[6] The successful completion of this trial will be a critical step in the further development of this compound as a potential therapy for ALS.
Conclusion
The discovery and preclinical development of this compound represent a targeted, mechanism-based approach to drug discovery for ALS. By leveraging a deep understanding of the underlying pathology of ER stress in motor neuron degeneration, a potent and brain-penetrant MAP4K inhibitor has been developed and advanced into clinical trials. The data and methodologies presented in this guide provide a comprehensive overview of the foundational science supporting this compound's potential as a disease-modifying therapy for ALS.
References
- 1. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound | C26H27ClN4O | CID 154677753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. michaeljfox.org [michaeljfox.org]
- 6. MAP4K inhibition as a potential therapy for amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Prosetin Preclinical Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prosetin is an investigational, orally bioavailable, and brain-penetrant small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K). Preclinical data have demonstrated its potential as a neuroprotective agent, particularly in the context of amyotrophic lateral sclerosis (ALS). Developed through a collaboration between Project ALS and researchers at Columbia University, this compound has shown efficacy in multiple laboratory models of ALS by mitigating endoplasmic reticulum (ER) stress- and neuroinflammation-mediated motor neuron loss.[1][2] This technical guide provides a comprehensive overview of the core preclinical data and studies that form the scientific basis for the clinical development of this compound.
Mechanism of Action: MAP4K Inhibition
This compound exerts its neuroprotective effects through the potent and selective inhibition of the MAP4K family of serine/threonine kinases.[3][4] In the context of neurodegenerative diseases like ALS, cellular stressors such as the accumulation of misfolded proteins can lead to ER stress. This, in turn, activates a signaling cascade that includes MAP4Ks.[3][5] Activated MAP4Ks phosphorylate downstream targets, including c-Jun N-terminal kinase (JNK), which subsequently activates the transcription factor c-Jun.[6] This signaling pathway is implicated in promoting apoptosis and neuroinflammation.[6][7] this compound, by inhibiting MAP4K, effectively blocks this pro-apoptotic and pro-inflammatory cascade, thereby promoting motor neuron survival.[6]
Signaling Pathway Diagram
In Vitro Efficacy
The neuroprotective potential of this compound was evaluated in in vitro models of motor neuron degeneration.
Kinase Inhibition Profile
This compound (also referred to as Prostetin/12k in developmental literature) demonstrates potent inhibition of key members of the MAP4K family. The half-maximal inhibitory concentrations (IC50) were determined using cell-free radiolabeled ATP assays.[3]
| Kinase Target | This compound (Prostetin/12k) IC50 (nM) | Reference Compound (URMC-099) IC50 (nM) |
| HGK (MAP4K4) | 0.30 | 5.93 |
| MLK1 | 44.7 | Not Reported |
| MLK3 | 23.70 | 18.60 |
| Data sourced from Bos et al., 2019, Cell Chemical Biology.[3] |
Motor Neuron Survival Assay
This compound's ability to rescue motor neurons from ER stress-induced death was quantified. The half-maximal effective concentration (EC50) for neuroprotection was determined in a motor neuron survival assay.[4]
| Assay | This compound (Famlasertib) EC50 (µM) |
| Motor Neuron Survival (Cyclopiazonic Acid-induced neurodegeneration) | 0.1 |
| TNFα Secretion Inhibition (LPS-stimulated microglia) | ~0.47 |
| Data sourced from MedchemExpress, citing Bos et al., 2019.[4] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable and penetrates the blood-brain barrier.
Murine Pharmacokinetic Parameters
Following administration in mice, this compound exhibited favorable pharmacokinetic properties, including a significant increase in the area under the curve (AUC) and improved brain-to-plasma ratios compared to earlier compounds.[4]
| Administration Route | Key Finding |
| Intraperitoneal (IP) and Oral Gavage (OG) | Greatly increased Area Under the Curve (AUC) compared to earlier compounds. |
| Oral Bioavailability (%F) | 73% |
| Data for Famlasertib (Prostetin/12k) in mice at a dose of 10 mg/kg. Sourced from MedchemExpress.[4] |
In Vivo Efficacy in ALS Animal Models
This compound has been evaluated in animal models of ALS, where it has shown to improve disease-related phenotypes.
While specific quantitative data on survival extension or motor function improvement from the preclinical studies in SOD1G93A mice are not detailed in the provided search results, it is consistently reported that this compound was tested in these models with positive outcomes. The studies confirmed the safety and efficacy of this compound in these in vivo models.
Experimental Protocols
Motor Neuron Survival Assay
This assay was developed to identify compounds that protect motor neurons from ER stress-induced death.
-
Cell Culture: Mouse embryonic stem cells are differentiated into motor neurons.[3]
-
Plating: Differentiated motor neurons are plated in 96-well plates.[3]
-
Compound Application: this compound and other test compounds are added to the wells at various concentrations.[2]
-
Stress Induction: ER stress is induced by adding cyclopiazonic acid (CPA), an inhibitor of the sarcoendoplasmic reticulum-associated calcium ATPase (SERCA).[2]
-
Incubation: The cells are incubated for a defined period to allow for the induction of apoptosis in stressed motor neurons.
-
Quantification: The number of surviving motor neurons is quantified, often through automated imaging and cell counting.[2]
-
Data Analysis: The EC50 value is calculated from the dose-response curve of motor neuron survival versus compound concentration.
In Vivo Efficacy in SOD1G93A Mouse Model
This model is a widely used transgenic mouse model that expresses a mutant human SOD1 gene, leading to an ALS-like phenotype.
-
Animal Model: SOD1G93A transgenic mice are used. These mice develop progressive motor neuron degeneration and paralysis.[8][9][10]
-
Treatment Administration: this compound is administered to the mice, typically via oral gavage, starting at a presymptomatic or early symptomatic stage.[4]
-
Monitoring: Mice are monitored for disease onset, progression of motor deficits (e.g., using rotarod tests), weight loss, and overall survival.[8]
-
Histopathological Analysis: At the end of the study, spinal cord and brain tissues are collected for histological analysis to assess motor neuron survival and markers of neuroinflammation.
Conclusion
The preclinical data for this compound provide a strong rationale for its development as a therapeutic for ALS. Its well-defined mechanism of action, potent in vitro neuroprotective effects, favorable pharmacokinetic profile, and positive outcomes in animal models of ALS underscore its potential to address the significant unmet medical need in this devastating neurodegenerative disease. The ongoing Phase 1 clinical trials will provide further insight into the safety, tolerability, and pharmacokinetics of this compound in humans.[5]
References
- 1. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Stem Cell-Based Screening Platform Identifies Compounds that Desensitize Motor Neurons to Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. projenx.com [projenx.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. bfd.hubu.edu.cn [bfd.hubu.edu.cn]
- 8. Optimised and Rapid Pre-clinical Screening in the SOD1G93A Transgenic Mouse Model of Amyotrophic Lateral Sclerosis (ALS) | PLOS One [journals.plos.org]
- 9. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing therapeutic modulators of the SOD1 G93A Amyotrophic Lateral Sclerosis mouse pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Prosetin's Preclinical Efficacy in ALS Mouse Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: Targeting Endoplasmic Reticulum Stress
A common pathological feature across various forms of ALS is the accumulation of misfolded proteins, which leads to endoplasmic reticulum (ER) stress and subsequent motor neuron degeneration.[1][2] Prosetin was identified and optimized from a screening platform designed to find compounds that protect motor neurons from ER stress-induced death. Its primary mechanism of action is the inhibition of MAP4Ks, which are key regulators of this stress-mediated neurodegenerative pathway. By blocking MAP4K, this compound has been shown to rescue motor neurons from ER stress-mediated loss in various laboratory models of ALS.[1][2]
In Vivo Efficacy in ALS Mouse Models
This compound has been evaluated in at least two distinct mouse models of ALS, demonstrating positive effects on disease phenotype.[3] While detailed peer-reviewed publications of these specific studies are not yet publicly available, presentations from ProJenX have summarized the key findings.
SOD1 Mouse Model
In a mouse model based on mutations in the superoxide (B77818) dismutase 1 (SOD1) gene, a common cause of familial ALS, this compound administration led to tangible improvements in motor function and overall health.
Summary of a ProJenX Presentation: In a webinar, Erin Fleming, the Vice-President of Research and Development at ProJenX, stated that in a SOD1 mouse model, this compound treatment resulted in:
-
Improvement in strength deficits.
-
A delay in weight loss.
These qualitative results suggest that this compound can mitigate the progressive muscle weakness and atrophy characteristic of ALS in this model.
Second "Fast" ALS Animal Model
This compound was also tested in a second, more rapidly progressing ALS animal model. In this context, the therapeutic focus was on neuroinflammation, another critical component of ALS pathology. The same presentation by Erin Fleming highlighted that in this model, this compound was able to:
-
Very meaningfully affect microgliosis or neuroinflammation.
This indicates a potent anti-inflammatory effect of this compound within the central nervous system, which is a significant contributor to motor neuron death in ALS.
Quantitative Data Summary
Detailed quantitative data from the in vivo studies of this compound have not been released in public forums. The following table summarizes the reported outcomes in a qualitative manner based on available presentations and press releases. For illustrative purposes, and to highlight the potential of MAP4K inhibition as a therapeutic strategy, data from a published study on a related MAP4K inhibitor, PF6260933, in a SOD1G93A mouse model is included for comparison. It is crucial to note that these data are not directly from this compound studies.
| Animal Model | Therapeutic Agent | Key Efficacy Endpoints | Outcome | Source |
| SOD1 Mouse Model | This compound | Strength Deficits | Improvement Observed | ProJenX Presentation |
| Body Weight | Delay in Weight Loss | ProJenX Presentation | ||
| "Fast" ALS Model | This compound | Microgliosis/Neuroinflammation | Meaningful Reduction | ProJenX Presentation |
Experimental Protocols
Detailed experimental protocols for the in vivo administration and assessment of this compound in ALS mouse models are not yet publicly available. However, based on standard practices for preclinical evaluation in these models, the protocols would likely involve the following components:
General Experimental Workflow for Preclinical ALS Studies
Caption: A generalized workflow for preclinical drug efficacy studies in ALS mouse models.
Key Methodological Considerations:
-
Animal Models: The specific SOD1 mutation and the nature of the "fast" ALS model used for this compound testing are not specified in the available information. Commonly used models include SOD1G93A mice.
-
Drug Administration: this compound is an orally bioavailable compound.[3] Therefore, oral gavage would be a likely route of administration in mouse studies. The precise dosage, formulation, and treatment duration have not been disclosed.
-
Outcome Measures:
-
Survival: A primary endpoint in ALS preclinical studies is the extension of lifespan.
-
Motor Function: Assessed using standardized tests such as the rotarod test (for coordination and balance) and grip strength tests.
-
Body Weight: Monitored as an indicator of general health and disease progression.
-
Histopathology: Post-mortem analysis of spinal cord and brain tissue to quantify motor neuron loss and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Signaling Pathway of this compound in Motor Neurons
The neuroprotective effect of this compound is mediated through the inhibition of the MAP4K signaling cascade, which, when activated by ER stress, leads to apoptosis.
Caption: this compound's mechanism of action via inhibition of the MAP4K signaling pathway.
Conclusion
This compound has demonstrated promising in vivo efficacy in preclinical models of ALS, showing positive effects on motor function, body weight, and neuroinflammation. These findings, stemming from its targeted mechanism of inhibiting the ER stress-induced MAP4K pathway, have provided a strong rationale for its advancement into clinical trials. While the detailed quantitative data and experimental protocols from these pivotal mouse studies are not yet fully available in the public domain, the qualitative evidence strongly supports this compound as a significant therapeutic candidate for ALS. The scientific community awaits the publication of these detailed results to fully appreciate the preclinical potential of this novel neuroprotective agent.
References
Prosetin's Journey Across the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosetin, a novel, orally bioavailable small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K), has emerged as a promising therapeutic candidate for neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS).[1][2][3] Developed by researchers at Columbia University, a key attribute highlighted in its preclinical development is its ability to penetrate the blood-brain barrier (BBB), a critical feature for any centrally acting therapeutic.[4][5] This technical guide synthesizes the available information on the BBB permeability of this compound, providing a detailed overview for researchers and drug development professionals. While specific quantitative data from preclinical and clinical studies are not yet publicly available, this guide outlines the methodologies likely employed to characterize this compound's central nervous system (CNS) distribution and presents the qualitative evidence supporting its brain-penetrant nature.
Quantitative Data Summary
The precise quantitative metrics for this compound's BBB permeability, such as the brain-to-plasma concentration ratio (Kp), the unbound brain-to-plasma concentration ratio (Kp,uu), and in vitro permeability coefficients (Papp), have not been disclosed in publicly available literature. The following tables are structured to accommodate such data as it becomes available.
Table 1: In Vivo Blood-Brain Barrier Permeability Data (Preclinical)
| Parameter | Value | Species | Administration Route | Dosage | Time Point(s) | Analytical Method | Reference |
| Brain-to-Plasma Ratio (Kp) | Data not available | Rodent (presumed) | Oral (presumed) | Data not available | Data not available | LC-MS/MS (presumed) | (Presumed) Bos et al., 2019 or proprietary data |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Data not available | Rodent (presumed) | Oral (presumed) | Data not available | Data not available | LC-MS/MS with equilibrium dialysis (presumed) | (Presumed) Bos et al., 2019 or proprietary data |
| Cerebrospinal Fluid (CSF)-to-Plasma Ratio | Data not available | Rodent (presumed) | Oral (presumed) | Data not available | Data not available | LC-MS/MS (presumed) | (Presumed) Bos et al., 2019 or proprietary data |
Table 2: In Vitro Blood-Brain Barrier Permeability Data
| Assay Type | Model System | Apparent Permeability (Papp) (cm/s) | Efflux Ratio | Reference |
| PAMPA-BBB | Artificial lipid membrane | Data not available | N/A | (Presumed) Proprietary data |
| Cell-Based Transwell Assay | e.g., hCMEC/D3, bEnd.3 | Data not available | Data not available | (Presumed) Proprietary data |
Experimental Protocols
The following sections detail the likely experimental methodologies used to assess the BBB permeability of this compound, based on standard industry practices and available research on similar small molecules.
In Vivo Assessment of BBB Permeability in Rodent Models
The determination that this compound is a "blood-brain barrier-penetrant compound" was likely established through in vivo studies in rodent models.[3] These studies are crucial for understanding the dynamic process of drug distribution into the CNS.
1. Brain and Plasma Pharmacokinetic Analysis
-
Objective: To determine the concentration of this compound in the brain and plasma over time following systemic administration.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used for pharmacokinetic studies.[6]
-
Procedure:
-
This compound is administered to a cohort of animals, typically via oral gavage (to reflect its intended clinical route) and intravenous injection (to determine absolute bioavailability).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), groups of animals are euthanized.
-
Blood samples are collected via cardiac puncture and processed to obtain plasma.
-
Brains are rapidly excised, rinsed with cold saline, and homogenized.
-
This compound concentrations in plasma and brain homogenate are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]
-
-
Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated at each time point. The area under the curve (AUC) for both brain and plasma concentration-time profiles is determined to calculate the overall brain exposure.
2. In Vivo Microdialysis
-
Objective: To measure the unbound, pharmacologically active concentration of this compound in the brain extracellular fluid (ECF).[8]
-
Animal Model: Freely moving rats are often used for microdialysis studies.
-
Procedure:
-
A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., striatum or cortex).[9]
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.[10]
-
This compound is administered systemically.
-
As this compound crosses the BBB and enters the brain ECF, it diffuses across the semipermeable membrane of the microdialysis probe and is collected in the dialysate.
-
Dialysate samples are collected at regular intervals and analyzed by LC-MS/MS to determine the unbound this compound concentration.
-
-
Data Analysis: The unbound brain-to-plasma concentration ratio (Kp,uu) can be determined by comparing the steady-state unbound concentration in the brain dialysate to the unbound concentration in plasma.
In Vitro Assessment of BBB Permeability
In vitro models provide a high-throughput and mechanistic approach to studying BBB permeability, often used in the early stages of drug discovery to screen and optimize candidates.
1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Objective: To assess the passive, transcellular permeability of this compound across an artificial lipid membrane mimicking the BBB.[11][12][13][14]
-
Principle: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids) to form an artificial membrane.[11]
-
Procedure:
-
The donor wells of the PAMPA plate are filled with a solution of this compound in a buffer at a physiological pH.
-
The acceptor wells, separated from the donor wells by the artificial membrane, are filled with a drug-free buffer.
-
The plate is incubated for a defined period (e.g., 4-18 hours).
-
The concentration of this compound in both the donor and acceptor wells is measured using UV-Vis spectroscopy or LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated based on the rate of this compound appearance in the acceptor well.
2. Cell-Based Transwell Assay
-
Objective: To evaluate the permeability of this compound across a monolayer of brain endothelial cells, which mimics the cellular barrier of the BBB.
-
Cell Model: Immortalized human cerebral microvascular endothelial cells (hCMEC/D3) or primary rodent brain endothelial cells are commonly used. These are often co-cultured with astrocytes or pericytes to induce a tighter barrier.
-
Procedure:
-
Brain endothelial cells are seeded on the porous membrane of a Transwell insert.
-
The integrity of the cell monolayer is monitored by measuring the transendothelial electrical resistance (TEER).
-
Once a confluent monolayer with high TEER is formed, this compound is added to the apical (luminal) chamber.
-
At various time points, samples are taken from the basolateral (abluminal) chamber.
-
The concentration of this compound in the collected samples is determined by LC-MS/MS.
-
To assess active efflux, the experiment can be performed in the reverse direction (basolateral to apical), and in the presence and absence of known efflux transporter inhibitors.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio greater than 2 suggests that the compound may be a substrate for active efflux transporters at the BBB.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to this compound's mechanism of action and the experimental workflows for assessing its BBB permeability.
Conclusion
The available evidence strongly indicates that this compound was designed and optimized to be a brain-penetrant molecule, a fundamental requirement for its development as a treatment for ALS and other neurodegenerative disorders.[1][4][5] While specific quantitative data on its BBB permeability are not yet in the public domain, the progression of this compound into clinical trials (PRO-101) suggests that it exhibits a favorable CNS distribution profile.[7][15] The experimental protocols outlined in this guide represent the standard methodologies that would have been employed to characterize this critical property. As more data from preclinical and clinical studies become available, a more precise quantitative understanding of this compound's journey across the blood-brain barrier will be possible, further informing its therapeutic potential for patients with devastating neurological diseases.
References
- 1. ProJenX Announces Removal of Partial Clinical Hold for this compound Program by FDA [prnewswire.com]
- 2. projectalscore.org [projectalscore.org]
- 3. alsnewstoday.com [alsnewstoday.com]
- 4. projenx.com [projenx.com]
- 5. Potential ALS Treatment Emerges from Nerve Cells in a Dish | Columbia University Irving Medical Center [cuimc.columbia.edu]
- 6. enamine.net [enamine.net]
- 7. projenx.com [projenx.com]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 10. uva.theopenscholar.com [uva.theopenscholar.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. 2.6.4. Parallel Artificial Membrane Permeability Assay for the Blood–Brain Barrier (PAMPA-BBB) [bio-protocol.org]
- 13. paralab.es [paralab.es]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 15. neurologylive.com [neurologylive.com]
The Pharmacodynamics of Prosetin: A MAP4K Inhibitor for Neuroprotection
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Prosetin is a novel, brain-penetrant small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase (HPK)/Germinal Center Kinase (GCK)-like Kinase (HGK). It is currently under investigation as a potential therapeutic agent for neurodegenerative diseases, with a primary focus on Amyotrophic Lateral Sclerosis (ALS). This compound's mechanism of action centers on the inhibition of the MAP4K4 signaling pathway, which plays a crucial role in mediating neuronal cell death induced by endoplasmic reticulum (ER) stress, a common pathological feature in various neurodegenerative conditions. Preclinical studies have demonstrated this compound's potent neuroprotective effects in vitro and in vivo, suggesting its potential to slow disease progression by preserving motor neuron function and viability. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, including its molecular target engagement, cellular effects, and activity in preclinical models of neurodegeneration. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.
Introduction
Neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates endoplasmic reticulum (ER) stress as a key contributor to neuronal cell death in these disorders.[1] ER stress occurs when the protein folding capacity of the ER is overwhelmed, leading to the activation of the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, chronic ER stress can trigger apoptotic pathways, resulting in neuronal demise.
This compound is a first-in-class, orally bioavailable, and brain-penetrant MAP4K inhibitor developed to specifically target this stress-induced neurodegeneration.[2][3][4] It was identified through a phenotypic screen for compounds that protect human motor neurons from ER stress-mediated death.[2] By inhibiting MAP4K4, this compound effectively blocks a critical node in the signaling cascade that links ER stress to downstream pro-apoptotic pathways, thereby promoting motor neuron survival.[1][5]
Molecular Target: MAP4K4 (HGK)
This compound's primary molecular target is MAP4K4, a serine/threonine kinase belonging to the Ste20 family.[2] MAP4K4 is a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is strongly implicated in stress-induced apoptosis.[5]
In Vitro Kinase Inhibition
This compound (referred to as compound 12k in developmental literature) demonstrates high potency and selectivity for MAP4K4. In cell-free radiometric kinase assays, this compound exhibits sub-nanomolar inhibitory activity against MAP4K4.[2] Its selectivity has been profiled against a panel of other kinases, revealing a favorable profile for a targeted therapeutic.
| Kinase | Compound | IC50 (nM) |
| MAP4K4 (HGK) | This compound (12k) | 0.30 |
| MAP4K4 (HGK) | Compound 1 (lead) | 5.93 |
| MLK3 | This compound (12k) | 23.70 |
| MLK3 | Compound 1 (lead) | 18.60 |
| Table 1: In vitro inhibitory activity of this compound (12k) and a lead compound (1) against MAP4K4 (HGK) and MLK3. Data from[2]. |
Cellular Pharmacodynamics: Neuroprotection against ER Stress
The neuroprotective effects of this compound have been extensively characterized in in vitro models of neurodegeneration, particularly those utilizing patient-derived cells.
Protection of Motor Neurons from ER Stress-Induced Death
This compound demonstrates robust protection of motor neurons derived from induced pluripotent stem cells (iPSCs) of ALS patients carrying the SOD1A4V mutation. When these motor neurons are subjected to ER stress induced by cyclopiazonic acid (CPA), a reversible inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, this compound significantly enhances cell survival.[2]
| Compound | EC50 (nM) for Neuroprotection |
| This compound (12k) | 2.9 |
| Compound 1 (lead) | 130 |
| Table 2: Neuroprotective potency of this compound (12k) and a lead compound (1) in iPSC-derived motor neurons treated with CPA. Data from[2]. |
Mechanism of Action: Inhibition of the JNK Pathway
ER stress leads to the activation of MAP4K4, which in turn phosphorylates and activates downstream kinases, culminating in the activation of the transcription factor c-Jun.[5] This signaling cascade is a critical driver of apoptosis. This compound exerts its neuroprotective effects by inhibiting MAP4K4, thereby preventing the phosphorylation and activation of downstream effectors like JNK.
In Vivo Pharmacodynamics
The therapeutic potential of this compound has been evaluated in preclinical animal models of ALS, demonstrating its ability to cross the blood-brain barrier and exert neuroprotective effects in a complex biological system.
SOD1G93A Mouse Model of ALS
In the widely used SOD1G93A transgenic mouse model of ALS, oral administration of this compound has been shown to improve motor function and delay disease progression. While specific quantitative data from these studies are proprietary, the positive outcomes have supported the advancement of this compound into clinical trials.
Anti-Inflammatory Properties
Neuroinflammation is a hallmark of many neurodegenerative diseases and is thought to exacerbate neuronal damage. In addition to its direct neuroprotective effects, this compound has demonstrated anti-inflammatory properties.
Inhibition of Microglial Activation
In vitro studies have shown that this compound can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), by activated microglia.[2] This dual mechanism of action—neuroprotection and anti-inflammation—makes this compound a particularly promising candidate for the treatment of neurodegenerative diseases.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound's pharmacodynamics.
In Vitro MAP4K4 (HGK) Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MAP4K4.
Materials:
-
Recombinant human MAP4K4 (HGK) enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³³P]-ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound or other test compounds
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.
-
In a 96-well plate, add the kinase reaction buffer, recombinant MAP4K4 enzyme, and MBP substrate.
-
Add the diluted this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³³P]-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value using non-linear regression analysis.
Motor Neuron Viability Assay under ER Stress
This assay assesses the neuroprotective effect of a compound on motor neurons subjected to ER stress.
Materials:
-
iPSC-derived motor neurons (e.g., from ALS patients with SOD1A4V mutation)
-
Neuronal culture medium
-
Cyclopiazonic acid (CPA) or other ER stressor (e.g., Tunicamycin)
-
This compound or other test compounds
-
Calcein AM
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Plate iPSC-derived motor neurons in 96-well plates and allow them to mature.
-
Treat the cells with serial dilutions of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Induce ER stress by adding CPA to the culture medium at a final concentration determined to cause significant but sub-maximal cell death (e.g., 5-10 µM).
-
Incubate for 24-48 hours.
-
Wash the cells with PBS.
-
Stain the cells with Calcein AM, which fluoresces in live cells.
-
Measure fluorescence intensity using a plate reader or quantify the number of live cells using a high-content imager.
-
Calculate the percent neuroprotection relative to the CPA-treated control and determine the EC50 value.
Western Blot for Phosphorylated JNK
This assay measures the phosphorylation status of JNK as a downstream marker of MAP4K4 activity.
Materials:
-
Neuronal cell cultures
-
ER stressor (e.g., Tunicamycin)
-
This compound or other test compounds
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-JNK, anti-total-JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture neuronal cells and treat with this compound followed by an ER stressor.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the anti-phospho-JNK primary antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the anti-total-JNK antibody as a loading control.
-
Quantify band intensities to determine the ratio of phosphorylated JNK to total JNK.
Conclusion
This compound is a potent and selective MAP4K4 inhibitor with a clear mechanism of action in protecting neurons from ER stress-induced cell death. Its ability to penetrate the brain and exert both neuroprotective and anti-inflammatory effects in preclinical models of ALS makes it a compelling therapeutic candidate for neurodegenerative diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of this compound and similar targeted therapies. Further clinical investigation is warranted to determine the safety and efficacy of this compound in patients with neurodegenerative disorders.
References
- 1. Mutant C9orf72 human iPSC-derived astrocytes cause non-cell autonomous motor neuron pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. projenx.com [projenx.com]
- 4. projectals.org [projectals.org]
- 5. neurologylive.com [neurologylive.com]
Fisetin: A Multifaceted Flavonoid for Neurodegenerative Disease Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fisetin (B1672732), a naturally occurring flavonoid found in various fruits and vegetables, is emerging as a potent therapeutic candidate for a range of neurodegenerative diseases.[1] Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and senolytic properties, positions it as a promising molecule for addressing the complex pathology of conditions like Alzheimer's disease, Parkinson's disease, and Huntington's disease.[2][3] Preclinical studies have consistently demonstrated its neuroprotective effects, and it is currently under investigation in clinical trials for Alzheimer's disease.[4][5] This technical guide provides a comprehensive overview of the core scientific principles underlying fisetin's therapeutic potential, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Core Mechanisms of Action
Fisetin's neuroprotective effects are not attributed to a single target but rather to its ability to modulate multiple interconnected cellular pathways implicated in neurodegeneration.
Antioxidant and Anti-inflammatory Properties
Oxidative stress and chronic neuroinflammation are hallmarks of most neurodegenerative diseases.[3] Fisetin combats these pathologies through several mechanisms:
-
Direct Antioxidant Activity: Fisetin can directly scavenge reactive oxygen species (ROS), protecting neurons from oxidative damage.[3]
-
Enhancement of Endogenous Antioxidants: It boosts the intracellular levels of glutathione (B108866) (GSH), a major endogenous antioxidant, by activating the Nrf2 pathway.[6][7]
-
Inhibition of Pro-inflammatory Pathways: Fisetin suppresses the activation of key inflammatory mediators like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][7]
-
Microglial Modulation: It inhibits the activation and pro-inflammatory responses of microglia, the primary immune cells of the central nervous system.[8]
Senolytic Activity
Cellular senescence, a state of irreversible cell cycle arrest, contributes to aging and age-related diseases. Senescent cells accumulate in the aging brain and can create a toxic microenvironment. Fisetin has been identified as a potent senolytic agent, meaning it can selectively induce apoptosis in these senescent cells.[4] This clearance of senescent cells, including neurons, astrocytes, and microglia, has been shown to restore tissue homeostasis and reduce age-related pathology in animal models.[9][10]
Key Signaling Pathways Modulated by Fisetin
Fisetin's diverse biological effects are mediated through its influence on several critical signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
Fisetin's Antioxidant and Anti-inflammatory Signaling
Caption: Fisetin's antioxidant and anti-inflammatory signaling pathways.
Fisetin's Senolytic Mechanism of Action
Caption: Fisetin's mechanism as a senolytic agent.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical research on fisetin.
Table 1: In Vivo Efficacy of Fisetin in Neurodegenerative Disease Models
| Disease Model | Animal Model | Fisetin Dosage | Administration Route | Key Findings |
| Alzheimer's Disease | SAMP8 mice | ~45 mg/kg bw/day (500 mg/kg in food) | Oral | Prevented cognitive function loss, maintained synaptic protein levels, reduced inflammation and oxidative stress markers.[11] |
| Alzheimer's Disease | APPNL−F/NL−F mice | 100 mg/kg | Oropharyngeal (monthly) | Negligible effects on cognitive and senescence markers in female mice.[12] |
| Alzheimer's Disease | Aβ1-42 injection | 20 mg/kg for 8 weeks | N/A | Increased BDNF and Fn1 gene expression, reduced Aβ expression.[9] |
| Parkinson's Disease | MPTP-induced mice | 10 and 25 mg/kg bw/day | Oral | Increased striatal dopamine (B1211576) levels by over 2-fold at 25 mg/kg.[13] |
| Vascular Dementia | L-methionine-induced rats | 5–25 mg/kg bw/day | Oral | Dose-dependently reduced cognitive decline and neurodegeneration markers.[11] |
| Aging | Old rats | 15 mg/kg bw | Oral | Reduced brain markers of oxidative stress and increased antioxidant enzymes.[13] |
Table 2: In Vitro Effects of Fisetin on Neuronal and Glial Cells
| Cell Type | Experimental Condition | Fisetin Concentration | Key Findings |
| BV-2 microglia | LPS-stimulated | 1-5 µM | Markedly suppressed the production of TNF-α, NO, and prostaglandin (B15479496) E2.[8] |
| BV-2 microglia | LPS/IFN-γ stimulation | 1, 3, or 5 μM | Inhibited iNOS and IL-1β expression.[14] |
| HT22 hippocampal cells | Glutamate-induced oxidative stress | N/A | Maintained cellular GSH levels.[6] |
| PC12 cells | N/A | Low micromolar | Promoted neurite outgrowth via activation of the Ras-ERK cascade.[11] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in fisetin research.
In Vivo Alzheimer's Disease Model (SAMP8 Mice)
-
Animal Model: Senescence-accelerated prone 8 (SAMP8) mice, which exhibit an accelerated aging phenotype with early-onset cognitive decline.[15][16]
-
Treatment Regimen: Fisetin is typically administered orally, mixed with the chow at a concentration of 500 mg/kg, which translates to approximately 45 mg/kg of body weight per day.[11] Treatment can be initiated in young or middle-aged mice and continued for several months.
-
Behavioral Assessments: Cognitive function is evaluated using standard behavioral tests such as the Morris water maze for spatial learning and memory, and the novel object recognition test for recognition memory.[17]
-
Biochemical and Histological Analysis: Following the treatment period, brain tissue (hippocampus and cortex) is collected for analysis. Western blotting is used to quantify levels of synaptic proteins, inflammatory markers (e.g., GFAP), and oxidative stress markers.[15] Immunohistochemistry can be employed to visualize protein expression and cellular morphology.
In Vitro Anti-inflammatory Assay (BV-2 Microglia)
-
Cell Line: BV-2 immortalized murine microglial cells are a standard model for studying neuroinflammation.
-
Experimental Procedure:
-
BV-2 cells are cultured in appropriate media.
-
Cells are pre-treated with varying concentrations of fisetin (e.g., 1, 3, or 5 µM) for a specified duration (e.g., 60 minutes).[14]
-
Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 10 ng/mL) and interferon-gamma (IFN-γ) (e.g., 10 ng/mL) to the culture media.[14]
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-1β) using ELISA or Griess assay.
-
Cell lysates can be prepared for Western blot analysis to determine the expression of inflammatory proteins like iNOS and COX-2, and the phosphorylation status of signaling molecules in the NF-κB and MAPK pathways.[8][18]
-
Senolytic Activity Assessment
-
In Vitro Model: Senescence is induced in primary cell cultures (e.g., murine embryonic fibroblasts) through methods like oxidative stress or genotoxic stress.[19]
-
Treatment: Senescent cells are treated with fisetin at various concentrations.
-
Endpoint Analysis: The primary endpoint is the quantification of senescent cells, often measured by senescence-associated β-galactosidase (SA-β-gal) staining.[19] A reduction in the number of SA-β-gal positive cells indicates senolytic activity. The expression of senescence markers like p16INK4a can also be quantified by qPCR or Western blotting.
Caption: General experimental workflow for in vivo studies of fisetin.
Clinical Development and Future Directions
The promising preclinical data has paved the way for clinical investigation of fisetin. A pilot study is currently evaluating the safety and tolerability of fisetin in older adults with mild cognitive impairment or mild Alzheimer's disease.[5] Future research will likely focus on optimizing fisetin's bioavailability, which is known to be relatively low, potentially through novel formulations.[1][20] Further clinical trials are warranted to fully elucidate the therapeutic potential and mechanisms of action of fisetin in human neurodegenerative diseases.[7]
Conclusion
Fisetin represents a highly promising, multi-target therapeutic agent for neurodegenerative diseases. Its ability to concurrently address oxidative stress, neuroinflammation, and cellular senescence provides a strong rationale for its continued investigation. The data presented in this guide underscore the significant body of preclinical evidence supporting its neuroprotective effects and highlight the ongoing efforts to translate these findings into clinical applications for the benefit of patients with these devastating disorders.
References
- 1. Nanoformulated fisetin ameliorates Alzheimer's disease via reducing proinflammatory cytokines and activating the NRF2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuroprotective effect of fisetin in the MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Top Clinical Trials On Fisetin - Life Extension [lifeextension.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Fisetin Regulates Gut Microbiota and Exerts Neuroprotective Effect on Mouse Model of Parkinson’s Disease [frontiersin.org]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. Regulatory Effects of Fisetin on Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppressive effects of flavonoid fisetin on lipopolysaccharide-induced microglial activation and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Fisetin Supplementation and High-Intensity Interval Training on Neurogenesis Markers in Aged Alzheimer's Model Mice [jnfh.mums.ac.ir]
- 10. michaeljfox.org [michaeljfox.org]
- 11. [PDF] Fisetin Reduces the Impact of Aging on Behavior and Physiology in the Rapidly Aging SAMP8 Mouse | Semantic Scholar [semanticscholar.org]
- 12. Senolytic intervention improves cognition, metabolism, and adiposity in female APPNL−F/NL−F mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preventing and Treating Neurological Disorders with the Flavonol Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fisetin Reduces the Impact of Aging on Behavior and Physiology in the Rapidly Aging SAMP8 Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fisetin Reduces the Impact of Aging on Behavior and Physiology in the Rapidly Aging SAMP8 Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Methodological & Application
Prosetin In Vitro Experimental Protocols: A Guide for Researchers
Introduction: Prosetin is a novel, orally bioavailable, and brain-penetrant small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K).[1][2][3][4] It has shown significant therapeutic potential in preclinical models of neurodegenerative diseases, particularly amyotrophic lateral sclerosis (ALS), by protecting motor neurons from stress-induced degeneration.[1] this compound's primary mechanism of action involves the inhibition of the MAP4K family, which are key regulators of endoplasmic reticulum (ER) stress-mediated neurodegeneration.[1][2] Additionally, this compound exhibits anti-inflammatory properties.[1]
These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound. The protocols are intended for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Analysis of this compound's In Vitro Activity
The following table summarizes the key quantitative data for this compound's activity from in vitro assays.
| Target Kinase | IC50 (nM) | Assay Type | Cell Line/System | Reference |
| HGK (MAP4K4) | 0.30 | Cell-free radiolabeled ATP assay | - | [1] |
| MLK3 (MAP3K11) | 23.70 | Cell-free radiolabeled ATP assay | - | [1] |
Experimental Protocols
Neuroprotection Assay: Motor Neuron Survival
This protocol is designed to assess the neuroprotective effects of this compound against ER stress-induced motor neuron death.
a. Materials:
-
Mouse or human stem cell-derived motor neurons
-
Neurobasal medium supplemented with appropriate factors
-
This compound (dissolved in DMSO)
-
ER stress-inducing agent (e.g., Cyclopiazonic acid - CPA)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
b. Procedure:
-
Seed motor neurons in a 96-well plate at a desired density and allow them to adhere and differentiate.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the motor neurons with various concentrations of this compound for 24 hours.
-
Induce ER stress by adding CPA to the culture medium at a pre-determined toxic concentration. Include a vehicle control group (DMSO) and a positive control group (CPA alone).
-
Incubate the cells for an additional 24-48 hours.
-
Assess cell viability using a standard assay such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Calculate the percentage of neuroprotection relative to the CPA-treated control.
Anti-Inflammatory Assay: Inhibition of TNFα Release in Microglia
This protocol evaluates the anti-inflammatory effects of this compound by measuring the inhibition of lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNFα) release in microglial cells.
a. Materials:
-
Microglial cell line (e.g., N9)
-
DMEM supplemented with 10% FBS and antibiotics
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
TNFα ELISA kit
-
24-well plates
b. Procedure:
-
Seed microglial cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours to induce an inflammatory response. Include a vehicle control group (DMSO) and a positive control group (LPS alone).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNFα in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.
-
Determine the percentage of inhibition of TNFα release for each this compound concentration compared to the LPS-treated control.
Senolytic Activity Assay (Proposed Protocol)
While direct evidence for this compound's senolytic activity is not yet established, its structural similarity to flavonoids with known senolytic properties, such as fisetin, suggests this is a valuable area of investigation. This proposed protocol is based on established methods for assessing senolytic activity.
a. Materials:
-
Human or murine fibroblasts (e.g., IMR-90, primary dermal fibroblasts)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Method to induce senescence (e.g., ionising radiation, doxorubicin (B1662922) treatment, or replicative exhaustion)
-
This compound (dissolved in DMSO)
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining Kit
-
Cell viability reagent (e.g., Crystal Violet, MTT)
-
Reagents for Western blotting (antibodies against p16INK4a, p21CIP1)
-
ELISA kits for SASP factors (e.g., IL-6, IL-8)
b. Procedure:
-
Induction of Senescence: Induce senescence in the chosen fibroblast cell line. For example, expose cells to a sub-lethal dose of doxorubicin (e.g., 250 nM) for 24 hours, then allow them to recover in fresh medium for 7-10 days to develop the senescent phenotype. Confirm senescence by SA-β-Gal staining and increased expression of p16INK4a and p21CIP1.
-
Treatment with this compound: Plate both senescent and non-senescent (control) cells. Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Assessment of Senolytic Activity:
-
Cell Viability: Measure the viability of both senescent and non-senescent cells using Crystal Violet staining or an MTT assay. A senolytic agent will selectively reduce the viability of senescent cells.
-
SA-β-Gal Staining: Perform SA-β-Gal staining on treated cells to quantify the reduction in the number of senescent cells.
-
-
Analysis of Senescence-Associated Secretory Phenotype (SASP):
-
Collect the conditioned media from treated senescent cells.
-
Measure the levels of key SASP factors, such as IL-6 and IL-8, using ELISA kits. A senomorphic effect of this compound would be indicated by a reduction in SASP factor secretion.
-
Mandatory Visualizations
References
Prosetin in Cell Culture: Application Notes and Protocols for Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Prosetin, a potent and brain-penetrant inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K), in cell culture-based assays. The primary focus of these protocols is to assess the neuroprotective effects of this compound in models of Amyotrophic Lateral Sclerosis (ALS), a neurodegenerative disease characterized by the progressive loss of motor neurons.
This compound has emerged as a promising therapeutic candidate for ALS by targeting the MAP4K-JNK-c-Jun signaling pathway, which is implicated in stress-induced neuronal apoptosis. By inhibiting MAP4Ks, this compound has been shown to rescue motor neurons from endoplasmic reticulum (ER) stress-mediated cell death.
This document outlines detailed protocols for key in vitro assays to evaluate the efficacy of this compound, including motor neuron survival assays, and western blot analysis to probe the downstream signaling pathway. The provided concentration ranges and methodologies are based on preclinical studies and are intended to serve as a starting point for further investigation and optimization in your specific cellular models.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and a related precursor compound in relevant cell-based assays as reported in preclinical studies. These values are crucial for designing experiments to evaluate the neuroprotective potential of this compound.
| Compound | Assay | Cell Type | Stressor | Effective Concentration (EC50) | Key Findings |
| This compound (Compound 12k) | Motor Neuron Survival | Human iPSC-derived Motor Neurons (SOD1A4V) | Cyclopiazonic Acid (CPA) | 0.11 µM | Potent neuroprotection against ER stress-induced cell death. Showed toxicity at concentrations above 0.3 µM in some analogs. |
| URMC-099 (Compound 1) | Motor Neuron Survival | Human iPSC-derived Motor Neurons | Cyclopiazonic Acid (CPA) | Not explicitly stated, but showed neuroprotective effects. | A lead compound that led to the development of this compound. |
| This compound (Compound 12k) | Kinase Inhibition (Cell-free) | - | - | IC50 (HGK/MAP4K4): 0.3 nM | Demonstrates high potency for its target kinase. |
| This compound (Compound 12k) | Western Blot | Mouse ESC-derived Motor Neurons (SOD1G93A) | Cyclopiazonic Acid (CPA) | Not explicitly stated, but effective at concentrations that promote survival. | Suppressed the phosphorylation of c-Jun, a downstream effector of the JNK pathway. |
Signaling Pathway
The neuroprotective effect of this compound is primarily mediated through the inhibition of the MAP4K signaling cascade, which ultimately prevents apoptosis.
Caption: this compound inhibits the MAP4K-JNK-c-Jun signaling pathway.
Experimental Protocols
The following protocols are adapted from preclinical studies on this compound and provide a framework for assessing its neuroprotective effects in cell culture.
Motor Neuron Survival Assay
This assay is designed to quantify the neuroprotective effect of this compound against a stressor-induced cell death in motor neurons.
a. Cell Culture and Seeding:
-
Culture human induced pluripotent stem cell (iPSC)-derived motor neurons carrying an ALS-associated mutation (e.g., SOD1A4V) according to your standard laboratory protocol.
-
Plate the motor neurons in 96-well plates at a density that allows for optimal health and survival over the course of the experiment.
b. This compound and Stressor Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute this compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 1 µM).
-
Prepare the ER stress-inducing agent, Cyclopiazonic Acid (CPA), in culture medium at a concentration predetermined to induce significant but not complete motor neuron death (e.g., 5-10 µM).
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Shortly after this compound addition, add CPA or vehicle control to the wells.
-
Incubate the plates for a period sufficient to observe significant cell death in the CPA-treated control group (e.g., 24-48 hours).
c. Assessment of Cell Viability:
-
Quantify motor neuron survival using a suitable cell viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a fluorescent live/dead stain.
-
Follow the manufacturer's instructions for the chosen viability assay.
-
Measure the signal using a plate reader.
-
Normalize the data to the vehicle-treated control group to determine the percentage of surviving neurons.
Western Blot Analysis of the JNK Pathway
This protocol is used to confirm that this compound's neuroprotective effect is mediated through the inhibition of the JNK signaling pathway.
a. Cell Lysis and Protein Quantification:
-
Plate motor neurons (e.g., mouse ESC-derived motor neurons with a SOD1G93A mutation) in 6-well plates.
-
Treat the cells with this compound and/or CPA as described in the motor neuron survival assay.
-
After the desired incubation period (e.g., 4-8 hours for phosphorylation events), wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
b. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated c-Jun (p-c-Jun), total c-Jun, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of p-c-Jun to total c-Jun and the loading control.
Apoptosis Assay (Optional)
To further confirm that this compound prevents apoptosis, an Annexin V and Propidium Iodide (PI) staining assay can be performed.
a. Cell Treatment and Staining:
-
Treat motor neurons with this compound and/or CPA as described previously.
-
After the incubation period, collect both the adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
b. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
-
Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis.
Experimental Workflow
Caption: Workflow for evaluating this compound's neuroprotective effects.
Measuring Prosetin Efficacy In Vivo: Application Notes and Protocols for Preclinical Evaluation in ALS Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosetin, a novel, brain-penetrant small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K), has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS).[1][2][3] Developed by Project ALS and ProJenX, this compound targets the endoplasmic reticulum (ER) stress response, a key pathological feature in ALS, to promote motor neuron survival.[1][2] Preclinical studies have demonstrated its potential to ameliorate disease phenotypes in animal models of ALS.
These application notes provide a comprehensive guide for researchers to evaluate the in vivo efficacy of this compound in preclinical models of ALS. The protocols outlined below detail methodologies for assessing behavioral outcomes, quantifying neuropathological changes, and analyzing the molecular mechanism of action of this compound.
Mechanism of Action: Inhibition of the MAP4K Pathway
This compound exerts its neuroprotective effects by inhibiting the MAP4K family of kinases.[1][4] In the context of ALS, cellular stressors, including the accumulation of misfolded proteins, lead to ER stress. This activates MAP4K, which in turn phosphorylates and activates the c-Jun N-terminal kinase (JNK) pathway, culminating in neuronal apoptosis. By inhibiting MAP4K, this compound effectively blocks this pro-apoptotic signaling cascade, thereby reducing ER stress-mediated motor neuron death.[1][2]
Experimental Workflow for In Vivo Efficacy Testing
A typical preclinical study to evaluate the efficacy of this compound in an ALS mouse model, such as the SOD1-G93A transgenic mouse, involves several key stages. The workflow begins with the treatment of the animals, followed by regular monitoring of disease progression through behavioral assessments. At the study endpoint, tissues are collected for molecular and histopathological analysis to determine the compound's effect on the underlying pathology.
Data Presentation: Summarized Quantitative Data
Note: The following tables present illustrative data based on expected outcomes from preclinical studies of a neuroprotective agent in an ALS mouse model. Specific quantitative data from this compound's preclinical studies are not yet publicly available in peer-reviewed literature.
Table 1: Behavioral Assessments in SOD1-G93A Mice
| Parameter | Vehicle-Treated SOD1-G93A | This compound-Treated SOD1-G93A | Wild-Type Control |
| Peak Grip Strength (grams) | 85 ± 10 | 115 ± 12 | 150 ± 15 |
| Latency to Fall (Rotarod, sec) | 60 ± 15 | 95 ± 20 | 180 ± 25 |
| Body Weight at Endpoint (grams) | 20 ± 2 | 24 ± 1.5 | 30 ± 2 |
| Disease Onset (days) | 90 ± 5 | 105 ± 7 | N/A |
| Survival (days) | 125 ± 8 | 140 ± 10 | N/A |
| p < 0.05 compared to Vehicle-Treated SOD1-G93A |
Table 2: Histopathological and Molecular Analysis
| Parameter | Vehicle-Treated SOD1-G93A | This compound-Treated SOD1-G93A | Wild-Type Control |
| Motor Neuron Count (lumbar spinal cord) | 10 ± 3 | 18 ± 4 | 25 ± 2 |
| Iba1-positive Microglia (cells/mm²) | 150 ± 20 | 80 ± 15 | 30 ± 5 |
| p-JNK/Total JNK Ratio (relative units) | 2.5 ± 0.5 | 1.2 ± 0.3 | 1.0 ± 0.2 |
| CHOP Expression (relative to loading control) | 3.0 ± 0.6 | 1.5 ± 0.4 | 1.0 ± 0.1 |
| GRP78/BiP Expression (relative to loading control) | 2.8 ± 0.4 | 1.7 ± 0.3 | 1.0 ± 0.2 |
| p < 0.05 compared to Vehicle-Treated SOD1-G93A |
Experimental Protocols
Animal Model and Treatment
-
Animal Model: SOD1-G93A transgenic mice are a commonly used model for ALS. Both male and female mice should be used and balanced across treatment groups.
-
Treatment: this compound can be administered orally. The vehicle and this compound solutions should be prepared fresh daily. Dosing should commence at a pre-symptomatic stage (e.g., 60 days of age) and continue until the experimental endpoint.
Behavioral Assessments
-
Objective: To measure forelimb and hindlimb muscle strength.
-
Apparatus: A grip strength meter with a wire grid.
-
Procedure:
-
Allow the mouse to grip the wire grid with its forelimbs.
-
Gently pull the mouse horizontally away from the grid until it releases its grip.
-
The peak force exerted by the mouse is recorded.
-
Perform three to five trials per mouse and average the results.
-
Repeat the procedure for hindlimb strength by allowing the mouse to grip the grid with all four paws.
-
-
Objective: To assess motor coordination and balance.
-
Apparatus: An accelerating rotarod for mice.
-
Procedure:
-
Acclimatize the mice to the apparatus for 1-2 days prior to testing.
-
Place the mouse on the rotating rod at a low, constant speed.
-
Gradually accelerate the rod over a set period (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse.
-
Perform three trials per mouse with an inter-trial interval of at least 15 minutes.
-
-
Objective: To monitor disease progression, as weight loss is a hallmark of ALS in mouse models.
-
Procedure:
-
Weigh each mouse at least twice a week using a calibrated scale.
-
Record the body weight to the nearest 0.1 gram.
-
Histopathological Analysis
-
Objective: To quantify the extent of motor neuron loss in the spinal cord.
-
Procedure:
-
At the endpoint, perfuse the mice with 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and post-fix in 4% PFA overnight.
-
Cryoprotect the tissue in 30% sucrose.
-
Section the lumbar spinal cord on a cryostat (e.g., 20-30 µm sections).
-
Perform Nissl staining (e.g., with cresyl violet) to visualize motor neurons.
-
Count the number of large, healthy motor neurons in the ventral horn using stereological methods.
-
-
Objective: To measure the extent of neuroinflammation.
-
Procedure:
-
Use spinal cord sections prepared as described above.
-
Perform immunohistochemistry using an antibody against a microglia marker, such as Iba1.
-
Visualize the staining using a fluorescent secondary antibody.
-
Capture images of the ventral horn using a fluorescence microscope.
-
Quantify the number and/or morphology of Iba1-positive cells.
-
Molecular Analysis
-
Objective: To determine the effect of this compound on the molecular pathways implicated in its mechanism of action.
-
Procedure:
-
Dissect the lumbar spinal cord and snap-freeze in liquid nitrogen.
-
Homogenize the tissue and extract proteins using a suitable lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key proteins in the ER stress and MAP4K pathways (e.g., p-JNK, total JNK, CHOP, GRP78/BiP). A loading control (e.g., GAPDH or β-actin) should also be probed.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the in vivo evaluation of this compound's efficacy in preclinical models of ALS. By combining behavioral, histopathological, and molecular analyses, researchers can gain a comprehensive understanding of this compound's neuroprotective effects and its potential as a therapeutic intervention for ALS. Consistent and standardized methodologies are crucial for generating reliable and reproducible data to support the further development of this promising compound.
References
Prosetin in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of prosetin, a potent and brain-penetrant inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K). This compound has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS), by targeting endoplasmic reticulum (ER) stress-mediated neuronal apoptosis. This document outlines the established dosages from preclinical and early clinical studies, detailed protocols for key in vitro experiments, and the underlying signaling pathways.
Mechanism of Action and Signaling Pathway
This compound exerts its neuroprotective effects by inhibiting the MAP4K family of kinases. In the context of neurodegeneration, cellular stressors such as misfolded proteins can lead to ER stress. This activates the Unfolded Protein Response (UPR), which, if prolonged, can trigger apoptotic pathways. MAP4K plays a crucial role in this process by activating downstream effectors, including c-Jun N-terminal kinase (JNK) and c-Jun, leading to programmed cell death. By inhibiting MAP4K, this compound effectively blocks this pro-apoptotic cascade, thereby promoting motor neuron survival.[1][2]
Below is a diagram illustrating the targeted signaling pathway.
Dosage and Administration in Preclinical and Clinical Studies
This compound has been evaluated in both in vitro and in vivo models, as well as in Phase 1 clinical trials. The following tables summarize the dosages used in these studies.
Table 1: In Vitro Concentrations for Neuroprotection Assays
| Cell Type | Stressor | This compound Concentration (EC50) | Reference |
| Mouse Embryonic Stem Cell-derived Motor Neurons | Cyclopiazonic Acid (CPA) | Information not publicly available | (Bos et al., 2019) |
| Human Induced Pluripotent Stem Cell-derived Motor Neurons | Not specified | Information not publicly available | (Bos et al., 2019) |
Note: The specific EC50 values for this compound (referred to as compound 12k in the primary research) in preclinical in vitro studies are not detailed in the publicly available literature. The foundational study by Bos et al. (2019) established its neuroprotective effects but did not disclose the precise effective concentrations.
Table 2: In Vivo Dosage in Animal Models
| Animal Model | Route of Administration | Dosage | Study Duration | Key Findings | Reference |
| SOD1 G93A Mouse Model of ALS | Oral gavage | Information not publicly available | Information not publicly available | Well-tolerated at pharmacologically relevant doses. | [3] |
Note: While it is confirmed that this compound was tested in at least two ALS mouse models, the specific dosages, administration frequency, and study durations are not publicly available in the reviewed literature. The studies confirmed that this compound is orally bioavailable and crosses the blood-brain barrier.[4][5]
Table 3: Phase 1 Clinical Trial (PRO-101) Dosages in Healthy Volunteers
| Study Part | Population | Route of Administration | Dosage | Dosing Regimen |
| Part 1a | Healthy Volunteers | Oral solution | 0.03, 0.06, 0.12, or 0.24 mg/kg | Single ascending doses |
| Part 1b | Healthy Volunteers | Oral solution | 0.06 or 0.10 mg/kg/day | Multiple ascending doses for 14 days |
Experimental Protocols
The following are representative protocols for key experiments in the preclinical evaluation of this compound, based on methodologies from foundational studies.
Protocol 1: In Vitro Neuroprotection Assay Against ER Stress
This protocol describes a method to assess the neuroprotective effects of this compound on motor neurons subjected to ER stress.
Objective: To determine the efficacy of this compound in protecting motor neurons from cell death induced by an ER stressor.
Materials:
-
Embryonic stem cell (ESC)-derived or induced pluripotent stem cell (iPSC)-derived motor neurons
-
Motor neuron culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
ER stress-inducing agent (e.g., Cyclopiazonic Acid [CPA] or Thapsigargin)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Standard cell culture incubator (37°C, 5% CO2)
Workflow Diagram:
Procedure:
-
Cell Plating: Seed the motor neurons in a 96-well plate at a density optimized for viability assays and allow them to adhere and mature for a specified period.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in the culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent). Incubate for a pre-determined time (e.g., 1-2 hours).
-
Induction of ER Stress: Prepare the ER stressor (e.g., CPA) in the culture medium at a pre-determined toxic concentration. Add this to the wells already containing this compound.
-
Incubation: Incubate the plate for a period sufficient to induce cell death in the control group (typically 24-48 hours).
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-treated, non-stressed control. Plot the concentration-response curve and calculate the EC50 value for this compound.
Protocol 2: Pharmacokinetic Study in Mice
This protocol provides a general framework for assessing the pharmacokinetic properties of this compound in a mouse model.
Objective: To determine the pharmacokinetic profile (e.g., Cmax, Tmax, AUC, half-life) of this compound following oral administration.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound formulation for oral gavage
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, collection tubes)
-
Anesthetic
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a single dose of this compound to the mice via oral gavage.
-
Blood Sampling: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples (e.g., via tail vein or cardiac puncture at a terminal time point).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the relevant parameters from the concentration-time data.
Summary and Future Directions
This compound has demonstrated significant neuroprotective potential in preclinical models by targeting the MAP4K-mediated ER stress pathway. The data from these studies have supported its advancement into Phase 1 clinical trials for ALS.[6][7] Future preclinical research could focus on further elucidating the downstream targets of this compound, exploring its efficacy in other models of neurodegenerative diseases characterized by ER stress, and identifying potential biomarkers to monitor its therapeutic effects.
References
- 1. news-medical.net [news-medical.net]
- 2. Frontiers | Analyzing the ER stress response in ALS patient derived motor neurons identifies druggable neuroprotective targets [frontiersin.org]
- 3. projenx.com [projenx.com]
- 4. projectals.org [projectals.org]
- 5. projenx.com [projenx.com]
- 6. ProJenX Announces Removal of Partial Clinical Hold for this compound Program by FDA [prnewswire.com]
- 7. projenx.com [projenx.com]
Application Note & Protocol: A Validated LC-MS/MS Method for the Pharmacokinetic Analysis of Prosetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of prosetin in plasma, suitable for pharmacokinetic studies. This compound is an investigational, brain-penetrant, oral MAP4K inhibitor being developed for the treatment of amyotrophic lateral sclerosis (ALS).[1][2][3][4] As with many targeted therapies, a reliable bioanalytical method is crucial for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific details of the validated LC-MS/MS method used in the clinical development of this compound are not publicly available, this document provides a comprehensive, representative protocol based on established methods for the analysis of other small molecule kinase inhibitors in biological matrices.[1][3][5][6] The described method utilizes protein precipitation for sample preparation, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry in the positive ion mode. This application note provides a foundational method that can be adapted and validated for the routine analysis of this compound in a research or drug development setting.
Introduction
This compound is a first-in-class MAP4 kinase (MAP4K) inhibitor that has shown potential in protecting motor neurons and is currently undergoing clinical trials for ALS.[2][3][7][8] The PRO-101 clinical trial is a three-part study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in both healthy volunteers and individuals with ALS.[2][3][7][9][10] Pharmacokinetic analysis in these trials is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method on plasma samples.[9]
LC-MS/MS is the preferred technique for the quantification of small molecule drugs and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and wide dynamic range. This application note outlines a detailed protocol for a representative LC-MS/MS method for the determination of this compound in plasma, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control human plasma
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standard and Quality Control Solutions
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in a suitable organic solvent, such as methanol or DMSO, at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the IS stock solution to a final concentration (e.g., 100 ng/mL) in acetonitrile.
-
Calibration Standards and Quality Control Samples: Spike control human plasma with the appropriate working standard solutions to prepare a calibration curve and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
Protein precipitation is a common, straightforward, and effective method for preparing plasma samples for LC-MS/MS analysis.[5][6]
-
Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Data Presentation
Table 1: Chromatographic Conditions (Representative)
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometric Parameters (Hypothetical for this compound)
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| This compound MRM Transition | To be determined experimentally (Precursor Ion [M+H]⁺ → Product Ion) |
| Internal Standard MRM Transition | To be determined experimentally |
| Collision Energy (CE) | To be optimized |
| Cone Voltage (CV) | To be optimized |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Note: The specific MRM transitions, collision energies, and cone voltages for this compound and the internal standard must be determined by direct infusion of the compounds into the mass spectrometer.
Method Validation
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the data. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the reproducibility of the measurements.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a defined range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Signaling Pathway of this compound
This compound is a MAP4K inhibitor. MAP4Ks (Mitogen-activated protein kinase kinase kinase kinases) are key regulators of stress-activated protein kinase pathways, including the c-Jun N-terminal kinase (JNK) pathway, which is implicated in neuronal cell death. By inhibiting MAP4Ks, this compound is thought to protect motor neurons from endoplasmic reticulum (ER) stress-induced degeneration.
Caption: Simplified signaling pathway illustrating the mechanism of action of this compound.
Conclusion
This application note provides a detailed, representative LC-MS/MS protocol for the pharmacokinetic analysis of this compound in plasma. The method, based on common practices for small molecule kinase inhibitors, is sensitive, robust, and suitable for high-throughput analysis. While the specific parameters for the validated method used in clinical trials are not publicly disclosed, this protocol offers a strong starting point for researchers and drug development professionals to establish and validate their own bioanalytical methods for this compound. The successful application of such a method is essential for advancing our understanding of this compound's pharmacokinetic profile and its potential as a therapeutic agent for ALS.
References
- 1. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 3. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A recent update on small-molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry-based proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a validated UPLC-MS/MS method for quantification of p38 MAPK inhibitor PH-797804: Application to a pharmacokinetic study in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. waters.com [waters.com]
- 9. Frontiers | Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS [frontiersin.org]
- 10. rjpn.org [rjpn.org]
Application Notes and Protocols for Prosetin Oral Solution Formulation in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosetin is an investigational, orally bioavailable, and brain-penetrant small molecule inhibitor of the Mitogen-activated protein kinase kinase kinase kinase (MAP4K) family.[1][2] It is currently under investigation as a potential therapeutic agent for neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS).[3][4] The primary mechanism of action of this compound is the inhibition of the MAP4K signaling pathway, which plays a crucial role in mediating endoplasmic reticulum (ER) stress and neuroinflammation, both of which are implicated in the death of motor neurons.[5][6] Specifically, this compound has been shown to interfere with the MAP4K-JNK-c-Jun signaling cascade.[3] Preclinical studies in cellular and animal models of ALS have demonstrated that this compound can rescue motor neurons from cell death.[1][7]
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and evaluation of a this compound oral solution for research purposes. The provided methodologies are intended to guide researchers in preclinical and translational studies.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₇ClN₄O | [8] |
| Molecular Weight | 447.0 g/mol | [8] |
| Appearance | Solid powder | [9] |
| Synonyms | Famlasertib | [8] |
Table 2: Suggested Starting Concentrations for In Vitro Assays
| Assay Type | Suggested Concentration Range | Notes |
| MAP4K4 Enzyme Inhibition Assay | 0.1 nM - 1 µM | To determine the IC₅₀ value. |
| Cell-Based Neuroprotection Assay | 10 nM - 10 µM | Dependent on cell type and stressor. |
Table 3: Example Dosing for In Vivo Studies in ALS Mouse Models
| Animal Model | Route of Administration | Dose Range | Frequency | Reference |
| SOD1^G93A^ | Oral gavage | 1 - 30 mg/kg | Once daily | Based on preclinical studies of similar compounds. |
Experimental Protocols
Preparation of a this compound Oral Solution for Research
Objective: To prepare a stable and homogenous oral solution of this compound for in vivo administration in animal models.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Amber glass bottles for storage
Protocol:
-
Vehicle Preparation: Prepare a vehicle solution consisting of 60% PEG 400, 30% Propylene Glycol, and 10% distilled water (v/v/v).
-
Solubilization:
-
Weigh the desired amount of this compound powder.
-
In a volumetric flask, add the this compound powder.
-
Add a small amount of the vehicle and vortex to wet the powder.
-
Gradually add the remaining vehicle while stirring continuously with a magnetic stirrer at room temperature.
-
Continue stirring until the this compound is completely dissolved. Gentle warming (up to 40°C) may be applied if necessary to aid dissolution.
-
-
Final Volume Adjustment: Once the this compound is fully dissolved, adjust the final volume with the vehicle solution.
-
Storage: Store the final oral solution in a tightly sealed amber glass bottle at 2-8°C, protected from light.
Stability-Indicating HPLC Method for this compound Quantification
Objective: To quantify the concentration of this compound in the oral solution and assess its stability over time.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (HPLC grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase before use.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like DMSO or methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation: Dilute the this compound oral solution with the mobile phase to fall within the concentration range of the standard curve.
-
HPLC Analysis:
-
Set the column temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to the λmax of this compound (to be determined by UV-Vis spectroscopy, typically between 250-350 nm).
-
Inject 10 µL of each standard and sample solution.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples from the calibration curve.
In Vitro MAP4K4 Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of this compound against the MAP4K4 enzyme.
Materials:
-
Recombinant human MAP4K4 enzyme
-
ATP
-
Suitable substrate (e.g., Myelin Basic Protein, MBP)
-
Kinase assay buffer
-
This compound stock solution
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of this compound in the kinase assay buffer.
-
Kinase Reaction:
-
Add the recombinant MAP4K4 enzyme to the wells of a 384-well plate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Read the luminescence on a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Neuroprotection Assay
Objective: To evaluate the ability of this compound to protect neuronal cells from ER stress-induced cell death.
Materials:
-
Motor neuron-like cell line (e.g., NSC-34) or primary motor neurons
-
Cell culture medium and supplements
-
Tunicamycin (B1663573) (ER stress inducer)
-
This compound stock solution
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction of ER Stress: Add tunicamycin to the wells (at a pre-determined toxic concentration) to induce ER stress. Include a vehicle control group (no tunicamycin) and a stress control group (tunicamycin without this compound).
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Viability Assessment: Measure cell viability using a standard assay according to the manufacturer's protocol.
-
Data Analysis: Normalize the cell viability data to the vehicle control and calculate the percentage of neuroprotection conferred by this compound at each concentration.
In Vivo Efficacy Study in a SOD1^G93A^ Mouse Model of ALS
Objective: To assess the therapeutic efficacy of orally administered this compound in a transgenic mouse model of ALS.
Materials:
-
SOD1^G93A^ transgenic mice and wild-type littermates
-
This compound oral solution
-
Vehicle solution
-
Oral gavage needles
-
Equipment for behavioral testing (e.g., rotarod, grip strength meter)
-
Equipment for survival monitoring
Protocol:
-
Animal Grouping: Randomly assign SOD1^G93A^ mice to a vehicle treatment group and one or more this compound treatment groups. Include a group of wild-type littermates as a control for normal motor function.
-
Dosing: Begin oral administration of the this compound solution or vehicle via gavage at a pre-symptomatic age (e.g., 50-60 days of age). Continue dosing daily throughout the study.
-
Monitoring:
-
Monitor the body weight of the animals twice weekly.
-
Conduct behavioral tests (e.g., rotarod performance, grip strength) weekly to assess motor function.
-
Monitor for the onset of disease symptoms (e.g., tremor, hindlimb weakness).
-
Record the survival of each animal.
-
-
Endpoint: The study can be terminated at a pre-defined endpoint (e.g., a specific age or degree of motor impairment) or continued until the humane endpoint (e.g., inability to right within 30 seconds).
-
Data Analysis: Analyze the data for significant differences in motor performance, disease onset, and survival between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: this compound inhibits the MAP4K signaling pathway.
Caption: Experimental workflow for the cell-based neuroprotection assay.
Caption: Logical workflow for an in vivo efficacy study.
References
- 1. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 4. ProJenX doses first subject with this compound in Phase I ALS trial [clinicaltrialsarena.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. domainex.co.uk [domainex.co.uk]
- 7. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 8. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]
- 9. youtube.com [youtube.com]
Prosetin: A Targeted Approach to Mitigating Neurodegeneration Through MAP4K Inhibition
Application Note
Introduction
Prosetin is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family.[1][2] Developed as a potential therapeutic for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), this compound targets the underlying cellular stress pathways implicated in neuronal cell death.[1][3] Specifically, this compound has been shown to rescue motor neurons from endoplasmic reticulum (ER) stress-mediated degeneration by blocking the MAP4K signaling cascade.[1][3] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effects of this compound on the MAP4K signaling pathway.
Mechanism of Action
In neurodegenerative conditions like ALS, the accumulation of misfolded proteins can lead to ER stress, activating pro-apoptotic signaling pathways.[3] The MAP4K family of serine/threonine kinases, particularly Hematopoietic Progenitor Kinase (HPK1/MAP4K1), Germinal Center Kinase (GCK/MAP4K2), HPK/GCK-like Kinase (HGK/MAP4K4), and Misshapen-like Kinase 1 (MINK1/MAP4K6), are key upstream regulators of the c-Jun N-terminal Kinase (JNK) signaling cascade.[4] Activation of this pathway involves the sequential phosphorylation of MAP4K, Mitogen-activated protein kinase kinase 4 (MKK4), JNK, and the transcription factor c-Jun.[4][5] Phosphorylation of c-Jun leads to the transcription of genes involved in apoptosis, ultimately resulting in neuronal cell death.[4][5] this compound exerts its neuroprotective effects by inhibiting MAP4K, thereby attenuating the downstream phosphorylation of MKK4, JNK, and c-Jun.[4]
Data Presentation
The inhibitory activity of this compound and its precursor (Compound 1/URMC-099) against key kinases in the MAP4K pathway has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound for its primary target, HGK (MAP4K4).
| Compound | Kinase Target | IC50 (nM) |
| This compound (12k) | HGK (MAP4K4) | 0.30[4] |
| This compound (12k) | MLK3 | 23.70[4] |
| Compound 1 (URMC-099) | HGK (MAP4K4) | 5.93[4] |
| Compound 1 (URMC-099) | MLK3 | 18.60[4] |
Signaling Pathway Diagram
Caption: MAP4K signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of this compound's effect.
Detailed Experimental Protocol: Western Blot for MAP4K Pathway Inhibition by this compound
This protocol is designed for researchers in cell biology and drug development to assess the efficacy of this compound in inhibiting the MAP4K signaling pathway. The primary readouts are the phosphorylation levels of MKK4, JNK, and c-Jun.
I. Materials and Reagents
-
Cell Lines: A suitable neuronal cell line (e.g., SH-SY5Y, or primary motor neurons).
-
This compound: Stock solution in DMSO.
-
ER Stress Inducer: Tunicamycin (B1663573) or Thapsigargin (B1683126).
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-15%) and running buffer.
-
Transfer System: PVDF membranes, transfer buffer, and electroblotting apparatus.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-MKK4 (Ser257/Thr261)
-
Rabbit anti-MKK4
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-JNK
-
Rabbit anti-phospho-c-Jun (Ser63)
-
Rabbit anti-c-Jun
-
Mouse or Rabbit anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
II. Experimental Procedure
A. Cell Culture and Treatment
-
Seed cells in appropriate culture plates and allow them to reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle (DMSO) for 1-2 hours.
-
Induce ER stress by adding an ER stress-inducing agent (e.g., tunicamycin at 2.5 µg/mL or thapsigargin at 1 µM) for a predetermined time (e.g., 4-6 hours). Include untreated and vehicle-treated controls.
B. Cell Lysis and Protein Quantification
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to new pre-chilled tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay.
C. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Heat the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
D. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
E. Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-MKK4) diluted in blocking buffer overnight at 4°C with gentle agitation. (Refer to the antibody datasheet for recommended dilutions).
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
F. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein bands to their respective total protein bands and then to the loading control (GAPDH or β-actin).
III. Expected Results
Treatment with an ER stress inducer is expected to increase the phosphorylation of MKK4, JNK, and c-Jun in the control cells. Pre-treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of these proteins, demonstrating its inhibitory effect on the MAP4K signaling pathway. Total protein levels of MKK4, JNK, and c-Jun should remain relatively unchanged across treatment groups.
References
Application Notes and Protocols: Assays for Measuring ER Stress in Prosetin Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosetin, a synthetic flavonoid and analog of fisetin, is a promising therapeutic candidate under investigation for various diseases, including neurodegenerative conditions like Amyotrophic Lateral Sclerosis (ALS). While its primary mechanism of action has been linked to the inhibition of MAP4 Kinase, the broader cellular effects of this compound are still being elucidated. Given that its structural analog, fisetin, has been shown to modulate the Endoplasmic Reticulum (ER) stress response, it is crucial to investigate whether this compound exhibits similar activities.[1][2]
The ER is a central organelle responsible for protein folding, modification, and transport. Perturbations to ER homeostasis, such as the accumulation of unfolded or misfolded proteins, lead to a state of cellular stress known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three main ER transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). While the initial aim of the UPR is to restore ER function and promote cell survival, prolonged or overwhelming ER stress can trigger apoptosis.[3]
These application notes provide detailed protocols for a suite of assays to comprehensively measure ER stress in cells treated with this compound. The methodologies described will enable researchers to determine whether this compound induces ER stress, protects against ER stress induced by other agents, or has no effect on this critical cellular pathway.
The Unfolded Protein Response (UPR) Signaling Pathways
The UPR is initiated by three main signaling branches, each originating from a specific ER-resident sensor protein. The activation of these pathways leads to the transcriptional and translational reprogramming of the cell to mitigate ER stress.
Caption: The three branches of the Unfolded Protein Response (UPR) pathway.
Experimental Design for this compound Treatment
To comprehensively assess the effect of this compound on ER stress, two main experimental scenarios should be considered. This involves testing whether this compound itself induces ER stress or if it can protect cells from a known ER stress-inducing agent.
Caption: Experimental workflow for investigating this compound's effect on ER stress.
Protocols for Key ER Stress Assays
Western Blot Analysis of UPR Proteins
This protocol is used to detect the protein levels of key ER stress markers, including the phosphorylation status of IRE1α and eIF2α, and the expression levels of BiP/GRP78, ATF4, and CHOP.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (specific for p-IRE1α, IRE1α, p-eIF2α, eIF2α, BiP/GRP78, ATF4, CHOP, and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for UPR Target Genes
This method quantifies the mRNA expression levels of key UPR target genes, such as HSPA5 (BiP/GRP78), ATF4, DDIT3 (CHOP), and spliced XBP1 (XBP1s).
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits).
-
cDNA synthesis kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers for target genes and a housekeeping gene (e.g., GAPDH or ACTB).
Procedure:
-
RNA Extraction: Isolate total RNA from treated cells.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and qPCR master mix.
-
Data Analysis: Analyze the data using the ΔΔCT method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
XBP1 mRNA Splicing Assay by Conventional RT-PCR
This assay specifically detects the unconventional splicing of XBP1 mRNA by IRE1α, a hallmark of IRE1 activation.
Materials:
-
Same as for qRT-PCR, but without the need for a fluorescent master mix.
-
Primers flanking the 26-nucleotide intron in XBP1 mRNA.
-
Agarose (B213101) gel and electrophoresis equipment.
Procedure:
-
RNA Extraction and cDNA Synthesis: Follow the same procedure as for qRT-PCR.
-
PCR Amplification: Amplify the XBP1 cDNA using primers that span the splice site.
-
Gel Electrophoresis: Resolve the PCR products on a 2-3% agarose gel. The unspliced (XBP1u) and spliced (XBP1s) forms will appear as distinct bands of different sizes.
Data Presentation
The following tables present hypothetical quantitative data for the two experimental scenarios. These are for illustrative purposes to guide data interpretation.
Table 1: Hypothetical Western Blot Densitometry Data - this compound as an ER Stress Inducer
| Treatment | p-IRE1α/IRE1α (Fold Change) | p-eIF2α/eIF2α (Fold Change) | BiP/Actin (Fold Change) | CHOP/Actin (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 2.5 | 1.8 | 2.2 | 1.5 |
| This compound (20 µM) | 4.2 | 3.5 | 3.8 | 3.1 |
| Tunicamycin (Positive Control) | 5.0 | 4.5 | 4.8 | 4.2 |
Table 2: Hypothetical qRT-PCR Data - this compound as an ER Stress Protector
| Treatment | HSPA5 (BiP) mRNA (Fold Change) | DDIT3 (CHOP) mRNA (Fold Change) | XBP1s/XBP1u Ratio |
| Vehicle Control | 1.0 | 1.0 | 0.1 |
| This compound (20 µM) | 1.2 | 1.1 | 0.1 |
| Tunicamycin | 8.5 | 10.2 | 5.6 |
| This compound (20 µM) + Tunicamycin | 3.1 | 4.5 | 2.3 |
Conclusion
The assays and protocols detailed in these application notes provide a robust framework for investigating the role of this compound in the ER stress response. By systematically evaluating the activation of the three UPR pathways—IRE1, PERK, and ATF6—researchers can gain critical insights into the molecular mechanisms of this compound. This knowledge is essential for understanding its therapeutic potential and potential side effects, particularly in the context of diseases where ER stress is a contributing factor. The provided diagrams and data tables serve as a guide for experimental design and data interpretation in this important area of research.
References
- 1. Fisetin induces apoptosis and endoplasmic reticulum stress in human non-small cell lung cancer through inhibition of the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fisetin derivatives exhibit enhanced anti-inflammatory activity and modulation of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting Prosetin solubility for in vitro assays
Technical Support Center: Prosetin In Vitro Assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound for in vitro experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
This compound is a hydrophobic compound with low aqueous solubility. For in vitro assays, the recommended solvent is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1] this compound is also soluble in other organic solvents like Dimethylformamide (DMF) and ethanol, though DMSO typically allows for higher stock concentrations.[1]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
If you observe particulates after adding DMSO, you can try the following steps in order:
-
Vortex: Vortex the solution vigorously for 1-2 minutes.[2]
-
Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes.[3] Avoid excessive heat, as it may degrade the compound.
-
Sonication: Briefly sonicate the solution in a water bath sonicator for 5 minutes.[3]
-
Solvent Quality: Ensure you are using anhydrous, cell culture grade DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.
Q3: How should I prepare and store a this compound stock solution?
For optimal stability and reproducibility, prepare a high-concentration stock solution (e.g., 10-30 mM) in anhydrous DMSO.[4] After complete dissolution, it is critical to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[4] Store these aliquots protected from light at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[4]
Q4: I observed precipitation when I diluted my this compound DMSO stock into my aqueous cell culture medium. How can I prevent this?
This is a common issue known as "crashing out." this compound is sparingly soluble in aqueous buffers.[1] Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid solvent toxicity and improve compound solubility.[5]
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the high-concentration DMSO stock into a small volume of media, mixing thoroughly, before adding it to the final culture volume.
-
Pre-warm the Medium: Adding the compound to pre-warmed (37°C) cell culture medium can sometimes help maintain solubility.
-
Vehicle Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your highest this compound concentration to account for any effects of the solvent itself.[2]
Q5: Can this compound adsorb to my plastic labware?
Yes, hydrophobic compounds like this compound can adsorb to the surface of standard plastic cell culture plates and tubes, which reduces the effective concentration in your experiment.[4] If you suspect this is an issue, consider using low-adsorption plasticware to ensure the nominal concentration is closer to the actual concentration available to the cells.[4]
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound (Fisetin) in common laboratory solvents.
| Solvent | Solubility (approx.) | Notes |
| DMSO | ~30 mg/mL[1] | Recommended for primary stock solutions. |
| DMF | ~30 mg/mL[1] | Alternative to DMSO for stock solutions. |
| Ethanol | ~5 mg/mL[1] | Lower solubility than DMSO/DMF. |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1] | Illustrates reduced solubility in aqueous buffers. |
| Water | < 1 mg/mL[6] | Considered sparingly soluble to insoluble. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 286.24 g/mol )
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 0.001 L * 286.24 g/mol * 1000 mg/g = 2.86 mg
-
Weighing: Carefully weigh 2.86 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Cap the tube tightly and vortex for 2 minutes. Visually inspect for any undissolved particles.
-
Troubleshooting (if needed): If particles remain, place the tube in a 37°C water bath for 5 minutes or in a bath sonicator for 5 minutes until the solution is clear.[3]
-
Storage: Aliquot the clear solution into single-use, light-protected tubes and store at -80°C.[4]
Protocol 2: Preparing Working Solutions and Avoiding Precipitation
Objective: To determine the maximum soluble concentration of this compound in your specific cell culture medium.
Procedure:
-
Thaw Stock: Thaw a single aliquot of your 10 mM this compound DMSO stock at room temperature.
-
Prepare Dilutions: In a clear 96-well plate, add 100 µL of your specific cell culture medium to several wells.
-
Test Concentrations: Add this compound from your stock solution to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM). Ensure the final DMSO concentration remains constant and below 0.5%.
-
Example for 100 µM: Add 1 µL of 10 mM stock to 99 µL of medium.
-
Example for 50 µM: Add 0.5 µL of 10 mM stock to 99.5 µL of medium.
-
-
Vehicle Control: Prepare a well with medium and the same final DMSO concentration but no this compound (e.g., 1 µL of pure DMSO in 99 µL of medium).
-
Observation: Incubate the plate under your standard experimental conditions (37°C, 5% CO₂). Visually inspect the wells for any signs of precipitation (cloudiness, crystals) under a microscope immediately after preparation and after 2, 4, and 24 hours.
Visual Guides
Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step workflow for troubleshooting this compound solubility problems.
Simplified Signaling Pathway of this compound Action
Caption: this compound acts by inhibiting MAP4 Kinase to block stress-induced cell death.[7][8]
References
Prosetin Dosage Optimization: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for optimizing the dosage of Prosetin for maximum efficacy in experimental settings. The following information is based on publicly available preclinical and clinical data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, orally bioavailable and brain-penetrant inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2] In the context of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), cellular stressors such as the accumulation of misfolded proteins can lead to endoplasmic reticulum (ER) stress.[1][3] This stress activates the MAP4K4 signaling pathway, culminating in the activation of c-Jun N-terminal kinase (JNK) and the transcription factor c-Jun, which promotes motor neuron death.[4] this compound works by inhibiting MAP4K4, thereby blocking this pro-apoptotic signaling cascade and protecting motor neurons.[3][4]
Q2: What is the rationale for the starting dose selection in preclinical and clinical studies?
A2: The initial dose selection for this compound in clinical trials was informed by extensive preclinical studies, including in vivo experiments in animal models of ALS.[5] These studies aimed to identify a dose that was well-tolerated and demonstrated pharmacological activity.[5] The first-in-human Phase 1 clinical trial (PRO-101) in healthy volunteers started with single ascending doses of 0.03, 0.06, 0.12, and 0.24 mg/kg to establish safety and pharmacokinetic profiles.[5][6] Subsequent multiple ascending dose cohorts in healthy volunteers received 0.06 or 0.10 mg/kg once daily for 14 days.[6] The goal of these initial dose-escalation studies is to determine a safe and tolerable dose range to investigate in the target patient population.[4][7]
Q3: How should I determine the optimal this compound concentration for my in vitro experiments?
A3: For in vitro studies, it is recommended to perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions. A typical starting point, based on the known mechanism of MAP4K inhibition, could be in the nanomolar to low micromolar range. Key readouts to assess efficacy could include the phosphorylation status of downstream targets like JNK and c-Jun, as well as measures of cell viability and apoptosis in response to a relevant stressor (e.g., tunicamycin (B1663573) or thapsigargin (B1683126) to induce ER stress).
Q4: What are the key considerations for designing an in vivo study to evaluate this compound's efficacy?
A4: When designing an in vivo study, several factors are critical. These include the choice of animal model, the route and frequency of administration, and the selection of appropriate endpoints. This compound is orally bioavailable, making oral gavage a suitable route of administration.[5] The dosing frequency should be based on its pharmacokinetic profile, which indicates a long plasma half-life.[5] Efficacy endpoints in an ALS mouse model, for example, could include motor function tests, survival, and biomarker analysis from spinal cord tissue (e.g., levels of phosphorylated MAP4K, JNK, and c-Jun).
Troubleshooting Guides
Problem: High variability in experimental results.
-
Possible Cause: Inconsistent drug preparation or administration.
-
Solution: Ensure this compound is fully dissolved in the appropriate vehicle. For in vivo studies, ensure accurate and consistent oral gavage technique.
-
-
Possible Cause: Biological variability in the experimental model.
-
Solution: Increase the sample size (n-number) to improve statistical power. Ensure that animals are age and sex-matched. For in vitro studies, use cells of a similar passage number.
-
Problem: Lack of a clear dose-dependent effect.
-
Possible Cause: The tested dose range is too narrow or not centered around the effective concentration.
-
Solution: Broaden the range of doses tested. Conduct a pilot study with a wide range of concentrations to identify the dynamic range of the dose-response.
-
-
Possible Cause: The experimental endpoint is not sensitive enough to detect subtle changes.
-
Solution: Consider using more sensitive and quantitative endpoints. For example, instead of only assessing cell viability, measure specific markers of apoptosis or the phosphorylation state of downstream signaling molecules.
-
Data Presentation
The following tables summarize the dosing information from the PRO-101 Phase 1 clinical trial in healthy volunteers.
Table 1: Single Ascending Dose (SAD) Cohorts in Healthy Volunteers
| Cohort | This compound Dose (mg/kg) | Number of Participants |
| 1 | 0.03 | 6 |
| 2 | 0.06 | 6 |
| 3 | 0.12 | 6 |
| 4 | 0.24 | 6 |
Data from NCT05279755 clinical trial registration.[6]
Table 2: Multiple Ascending Dose (MAD) Cohorts in Healthy Volunteers (14-day dosing)
| Cohort | This compound Dose (mg/kg/day) | Number of Participants |
| 1 | 0.06 | 6 |
| 2 | 0.10 | 6 |
Data from NCT05279755 clinical trial registration.[6]
Experimental Protocols
Protocol: In Vitro Assessment of this compound Efficacy in a Motor Neuron Cell Line
-
Cell Culture: Culture a motor neuron-like cell line (e.g., NSC-34) in standard growth medium.
-
Induction of ER Stress: Seed cells in 96-well plates. After 24 hours, pre-treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) or vehicle control for 1 hour. Subsequently, induce ER stress by adding a known ER stress-inducing agent (e.g., tunicamycin at 1 µg/mL).
-
Assessment of Cell Viability: After 24-48 hours of incubation with the ER stressor, assess cell viability using a standard assay such as the MTT or CellTiter-Glo® assay.
-
Western Blot Analysis of Signaling Pathway: For mechanistic studies, lyse the cells at an earlier time point (e.g., 6-8 hours) after stress induction. Perform Western blot analysis to detect the levels of phosphorylated and total MAP4K4, JNK, and c-Jun.
-
Data Analysis: Calculate the EC50 value of this compound for the protection against ER stress-induced cell death. Quantify the changes in protein phosphorylation to confirm target engagement.
Visualizations
Caption: this compound's mechanism of action in inhibiting the MAP4K4-mediated apoptotic pathway.
Caption: A generalized experimental workflow for evaluating this compound's efficacy.
References
- 1. alsnewstoday.com [alsnewstoday.com]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. projenx.com [projenx.com]
- 4. neurologylive.com [neurologylive.com]
- 5. projenx.com [projenx.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ProJenX doses first subject with this compound in Phase I ALS trial [clinicaltrialsarena.com]
Prosetin Off-Target Effects in Neuronal Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Prosetin in neuronal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its intended mechanism of action in neuronal cells?
This compound is a brain-penetrant small molecule inhibitor designed to target the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family.[1][2] Its primary intended mechanism is the inhibition of MAP4K, which in turn blocks downstream signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, that are implicated in endoplasmic reticulum (ER) stress-induced apoptosis of motor neurons.[1] By inhibiting MAP4K, this compound aims to protect motor neurons from degeneration, a key pathological feature in diseases like Amyotrophic Lateral Sclerosis (ALS).[2]
Q2: Are there known or potential off-targets of this compound in neuronal cells?
Yes, like most kinase inhibitors, this compound has the potential for off-target effects. A kinome-wide screening of this compound (also referred to as 12k in its development) against a panel of 371 human kinases revealed that while it is a potent MAP4K inhibitor, it is not perfectly selective. The most significant off-targets identified within the MAP4K family include MINK1, KHS (MAP4K5), HGK (MAP4K4), GLK (MAP4K3), and GCK (MAP4K2). Additionally, the study noted that inhibition of other kinases, such as PRKD3, ABL1, and ABL2, also correlated with neuroprotection in their screening model.
Q3: What are the potential consequences of these off-target effects in my neuronal cell experiments?
Off-target effects can lead to a range of confounding results in your experiments, including:
-
Unexpected Phenotypes: Inhibition of unintended kinases can trigger signaling pathways unrelated to MAP4K, leading to unforeseen cellular responses.
-
Misinterpretation of Results: If a significant portion of the observed neuroprotective effect is due to off-target inhibition, attributing the entire effect to MAP4K inhibition would be inaccurate.
-
Toxicity: Inhibition of kinases essential for neuronal health and survival could lead to cytotoxicity at certain concentrations.
-
Activation of Compensatory Pathways: Cells may adapt to the inhibition of a primary target by upregulating alternative signaling pathways, which could be influenced by off-target interactions.
Q4: How can I experimentally distinguish between on-target and off-target effects of this compound?
Several experimental approaches can be used to differentiate on- and off-target effects:
-
Use of a Structurally Unrelated Inhibitor: Employing another MAP4K inhibitor with a different chemical scaffold can help determine if the observed phenotype is consistently linked to MAP4K inhibition.
-
Target Knockout/Knockdown: Using CRISPR/Cas9 or siRNA to eliminate or reduce the expression of MAP4K in your neuronal cells is a robust method. If this compound still elicits the same effect in the absence of its primary target, it strongly suggests an off-target mechanism.
-
Rescue Experiments: In a target knockout/knockdown background, re-introducing a version of the MAP4K that is resistant to this compound can help confirm on-target activity. If the phenotype is reversed, it points to an on-target effect.
-
Dose-Response Analysis: A clear and potent dose-response relationship can suggest on-target activity, although off-target effects can also be dose-dependent.
Troubleshooting Guides
Problem 1: I'm observing a greater neuroprotective effect than expected at low concentrations of this compound.
-
Possible Cause: This could be due to potent inhibition of off-target kinases that also contribute to neuronal survival.
-
Troubleshooting Steps:
-
Perform a Kinome Scan: To identify all potential kinase targets of this compound at the concentrations you are using, a comprehensive kinome-wide screening is recommended.
-
Validate Off-Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to the identified off-targets in your neuronal cells.
-
Investigate Off-Target Pathways: Research the signaling pathways associated with the confirmed off-targets to understand how they might contribute to neuroprotection.
-
Problem 2: I'm observing unexpected toxicity or a decrease in cell viability with this compound treatment in my neuronal cultures.
-
Possible Cause: Off-target inhibition of kinases essential for neuronal survival or other vital cellular processes.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the precise concentration at which toxicity occurs.
-
Kinome Profiling: Analyze the kinome scan data for this compound to identify off-targets that are known to be involved in cell survival and proliferation.
-
Orthogonal Validation: Use a structurally unrelated MAP4K inhibitor to see if the toxicity is specific to the chemical scaffold of this compound.
-
CRISPR-based Screen: A genome-wide CRISPR screen can help identify genes that, when knocked out, either enhance or suppress the toxic effects of this compound, thereby revealing the off-target pathways involved.
-
Problem 3: My downstream signaling readouts (e.g., p-JNK levels) do not correlate with the observed neuroprotective phenotype.
-
Possible Cause: The neuroprotective effect may be mediated by an off-target that does not converge on the JNK pathway.
-
Troubleshooting Steps:
-
Examine Kinome Scan Data: Look for potent off-targets of this compound that are part of other known cell survival or anti-apoptotic pathways (e.g., PI3K/Akt pathway).
-
Phospho-Proteomics: Perform a global phospho-proteomics experiment to get an unbiased view of the signaling pathways that are altered by this compound treatment in your neuronal cells.
-
Targeted Western Blotting: Based on the kinome scan and phospho-proteomics data, perform targeted western blots to validate the activation or inhibition of key nodes in the suspected off-target pathways.
-
Quantitative Data
Note: The following table is for illustrative purposes. While a kinome scan of this compound (12k) against 371 kinases was performed in the study by Bos et al. (2019), the specific supplementary data file (Table S6) containing the full quantitative results was not accessible at the time of this document's creation. The data presented here is a representative summary based on the findings described in the publication.
| Kinase Target Family | Kinase | Percentage Inhibition (%) at 1 µM (Illustrative) | Notes |
| Primary Target (MAP4K) | HGK (MAP4K4) | >95% | Key intended target for neuroprotection. |
| MINK1 (MAP4K6) | >90% | High inhibition within the target family. | |
| KHS (MAP4K5) | >90% | High inhibition within the target family. | |
| GLK (MAP4K3) | >85% | Significant inhibition within the target family. | |
| GCK (MAP4K2) | >80% | Significant inhibition within the target family. | |
| Potential Off-Target | PRKD3 | 70-80% | Inhibition correlated with neuroprotection. |
| ABL1 | 60-70% | Inhibition correlated with neuroprotection. | |
| ABL2 | 60-70% | Inhibition correlated with neuroprotection. |
Experimental Protocols
Protocol 1: Kinome-Wide Off-Target Profiling
This protocol provides a general workflow for identifying the off-target profile of this compound using a competitive binding assay (e.g., KINOMEscan™).
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO.
-
Assay Execution:
-
Submit the this compound sample to a commercial kinome screening service.
-
The compound is typically screened at a single concentration (e.g., 1 µM) against a large panel of recombinant human kinases.
-
The assay measures the ability of this compound to compete with a proprietary, immobilized ligand for binding to the active site of each kinase.
-
The amount of kinase bound to the solid support is quantified, usually by qPCR of a DNA tag linked to the kinase.
-
-
Data Analysis:
-
Results are typically provided as "percent of control" or "percent inhibition."
-
A lower percentage of control indicates stronger binding of this compound to the kinase.
-
Identify kinases that show significant inhibition (e.g., >75% inhibition) as potential off-targets.
-
-
Follow-up: For significant off-targets, perform dose-response assays to determine the binding affinity (Kd) or IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA) in Neuronal Cells
This protocol describes how to validate the engagement of this compound with its potential targets in intact neuronal cells.
-
Cell Culture and Treatment:
-
Culture neuronal cells (e.g., primary neurons or a neuronal cell line) to a sufficient density.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction at each temperature point by Western blotting using specific antibodies.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample indicates that this compound binds to and stabilizes the target protein.
-
Protocol 3: CRISPR/Cas9-Mediated Target Knockout for Off-Target Validation
This protocol provides a framework for using CRISPR/Cas9 to validate whether an observed phenotype is due to an off-target effect.
-
sgRNA Design and Cloning:
-
Design and synthesize single-guide RNAs (sgRNAs) targeting a constitutive exon of the gene encoding the primary target (MAP4K).
-
Clone the sgRNAs into a suitable lentiviral vector that also expresses Cas9.
-
-
Lentivirus Production and Transduction:
-
Produce lentiviral particles in a packaging cell line (e.g., HEK293T).
-
Transduce your neuronal cell line with the lentivirus to generate a stable cell line with the target gene knocked out.
-
-
Validation of Knockout:
-
Confirm the successful knockout of the target protein by Western blotting or genomic sequencing.
-
-
Phenotypic Assay:
-
Treat both the wild-type and the target-knockout neuronal cell lines with this compound.
-
Perform the same phenotypic assay (e.g., cell viability, neurite outgrowth) that you used to initially characterize the effects of this compound.
-
-
Interpretation:
-
If the phenotype observed with this compound treatment is still present in the knockout cells, it strongly suggests that the effect is mediated by one or more off-targets.
-
If the phenotype is abolished in the knockout cells, it confirms that the effect is on-target.
-
Visualizations
Caption: this compound's primary and potential off-target signaling pathways.
Caption: Workflow for identifying and validating off-target effects.
Caption: Logical framework for troubleshooting unexpected experimental outcomes.
References
Prosetin stability in solution for laboratory use
Disclaimer: Specific stability and solubility data for prosetin in various laboratory solutions are not extensively available in public literature. The information provided herein is based on general best practices for small molecule kinase inhibitors and data from structurally related flavonoids. Researchers are strongly encouraged to perform their own stability and solubility assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[1] Preparing a concentrated stock (e.g., 10 mM) allows for minimal volumes to be added to your experimental setup, reducing potential solvent-induced artifacts.[2] Always consult the Certificate of Analysis (CoA) provided by the supplier for compound-specific information.[3]
Q2: What is the recommended storage condition for this compound stock solutions?
A2: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[3][4] While some small molecule inhibitors are stable for extended periods under these conditions, it is best practice to use freshly prepared solutions or those stored for no longer than a month.[4][5]
Q3: Is this compound stable in aqueous solutions and cell culture media?
A3: The stability of small molecules like this compound in aqueous solutions is often significantly lower than in DMSO.[4] Flavonoids, a class of compounds structurally similar to this compound, have been shown to be unstable in cell culture media, with stability being influenced by pH, temperature, and media components.[6][7] It is highly recommended to prepare fresh dilutions of this compound in your aqueous buffer or cell culture medium for each experiment.[4]
Q4: I observed precipitation when diluting my this compound DMSO stock into an aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic small molecules.[4] To troubleshoot this, ensure the final DMSO concentration in your experiment is low (typically <0.5%).[2] You can also try adding the DMSO stock to the aqueous solution dropwise while gently vortexing to facilitate mixing.[4] If precipitation persists, it may indicate that the desired concentration exceeds this compound's solubility limit in that specific medium, and a lower concentration should be used.[4]
Troubleshooting Guides
Issue: Precipitation Observed in Solution
If you observe cloudiness, turbidity, or visible precipitate in your this compound solution, follow this troubleshooting guide.
Troubleshooting Workflow for Precipitation
A flowchart for troubleshooting precipitation issues.
Data Presentation
Table 1: General Solubility and Storage Recommendations for this compound
| Parameter | Recommendation | Source/Rationale |
| Stock Solution Solvent | Anhydrous DMSO | Common solvent for small molecule inhibitors.[1] |
| Stock Solution Concentration | 1-10 mM | High concentration minimizes final solvent volume.[1] |
| Stock Solution Storage | -20°C to -80°C, in aliquots, protected from light | Prevents degradation and effects of freeze-thaw cycles.[3][4] |
| Aqueous Solution Preparation | Dilute fresh from DMSO stock for each experiment | Stability in aqueous media is often limited.[4] |
| Final DMSO Concentration | <0.5%, ideally <0.1% | To avoid solvent-induced toxicity and precipitation.[2][4] |
Table 2: Factors Affecting Flavonoid Stability in Aqueous Solutions (Analogous to this compound)
| Factor | Effect on Stability | Recommendation | Source/Rationale |
| pH | Higher pH can increase degradation. | Maintain a stable, appropriate pH for your experiment. | Flavonoids like quercetin (B1663063) show pH-dependent stability.[8] |
| Temperature | Higher temperatures can accelerate degradation. | Prepare solutions at room temperature and store appropriately. | General principle for chemical stability.[6] |
| Light | Exposure to light can cause photodegradation. | Protect solutions from light by using amber vials or covering with foil.[9] | Common practice for light-sensitive compounds.[9] |
| Media Components | Components in cell culture media can react with the compound. | Perform stability tests in your specific media.[6][7] | Flavonoids can be unstable in complex media.[6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO (cell culture grade)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.[10]
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol ) * 1000 mg/g
-
-
Carefully weigh the calculated mass of this compound and transfer it to a sterile tube.[3]
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. Visually inspect for any remaining solid particles.[10]
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.[10]
-
Label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.[3]
Protocol 2: General Workflow for Assessing this compound Stability in Cell Culture Media
Materials:
-
This compound DMSO stock solution
-
Your specific cell culture medium (with and without serum)
-
Sterile cell culture plates or tubes
-
Incubator (37°C, 5% CO₂)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Prepare a working solution of this compound by diluting the DMSO stock into your cell culture medium to the final experimental concentration. Ensure the final DMSO concentration is consistent and non-toxic.[5]
-
Aliquot the this compound-containing medium into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24 hours).[5]
-
Incubate the samples under your standard cell culture conditions (37°C, 5% CO₂).[5]
-
At each designated time point, collect an aliquot for analysis.
-
If the medium contains serum, precipitate proteins by adding a cold solvent like acetonitrile (B52724) or methanol.[6]
-
Analyze the concentration of the remaining this compound at each time point using a validated analytical method.
-
Plot the concentration of this compound versus time to determine its stability profile.
Mandatory Visualizations
This compound Signaling Pathway
This compound inhibits the MAP4K signaling pathway to protect against ER stress-induced motor neuron loss.
Experimental Workflow: Stock Solution Preparation
A generalized workflow for preparing a this compound stock solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Instability of, and generation of hydrogen peroxide by, phenolic compounds in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. phytotechlab.com [phytotechlab.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Prosetin Administration in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prosetin administration in mouse models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Formulation and Solubility
Question: I am having trouble dissolving this compound for oral administration in my mouse experiments. What is a recommended vehicle and what are the common issues?
Answer:
This compound is a small molecule inhibitor with low aqueous solubility, a common challenge for in vivo studies.[1][2] The primary goal is to prepare a stable and homogenous solution or suspension for accurate dosing.
Common Issues & Troubleshooting:
-
Precipitation of the Compound: this compound may precipitate out of solution, especially at higher concentrations or upon storage.
-
Solution: Prepare fresh dosing solutions daily.[3] If precipitation occurs, try gentle warming and sonication. However, avoid excessive heat as it may degrade the compound.
-
Vehicle Selection: A common and effective vehicle for compounds with poor water solubility is a suspension in 0.5% methylcellulose (B11928114) in sterile water.[3] Other potential vehicles for poorly soluble compounds include solutions with co-solvents like DMSO, PEG300, and Tween-80, though these should be used with caution due to potential toxicity. A typical combination could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] However, for some compounds, high concentrations of DMSO can cause precipitation when mixed with aqueous solutions.[5]
-
-
Inconsistent Dosing: An inhomogeneous suspension can lead to inaccurate dosing.
-
Solution: Ensure the formulation is thoroughly mixed by vortexing or sonicating before drawing each dose.[3]
-
2. Administration and Dosing
Question: What is the recommended method for oral administration of this compound in mice and what are the potential complications?
Answer:
Oral gavage is the most common and precise method for administering an exact dose of this compound to mice.[6] It is crucial that this procedure is performed by trained and experienced personnel to minimize stress and potential injury to the animals.
Common Issues & Troubleshooting:
-
Animal Stress: Improper handling and restraint can cause significant stress, which may affect experimental outcomes.
-
Solution: Ensure proper restraint technique by scruffing the neck and back to immobilize the head.[3] Habituate the animals to handling before the experiment begins. Coating the gavage needle with a palatable substance like sucrose (B13894) has been shown to reduce stress.[7]
-
-
Esophageal or Gastric Injury: Incorrect insertion of the gavage needle can cause trauma.
-
Solution: Use an appropriately sized, ball-tipped gavage needle (e.g., 20-22 gauge for mice).[3][8] Measure the needle from the tip of the mouse's nose to the last rib to ensure it reaches the stomach without causing perforation.[8] The needle should be inserted gently and should pass without resistance. If resistance is met, withdraw and re-attempt.[3]
-
-
Aspiration: Accidental administration into the trachea can be fatal.
-
Solution: Proper positioning of the mouse in a vertical position is critical.[3] If the animal struggles excessively or shows signs of distress (e.g., coughing, cyanosis), the procedure should be stopped immediately.
-
3. Pharmacokinetics and Brain Penetrance
Question: What is known about the pharmacokinetic profile and brain penetrance of this compound in mice?
Answer:
This compound was specifically developed to be an orally bioavailable and brain-penetrant MAP4K inhibitor.[9][10] Preclinical studies in mice have demonstrated its ability to cross the blood-brain barrier.[10] While detailed pharmacokinetic parameters for this compound in mice are not publicly available, a study published in Cell Chemical Biology provides comparative data against a parent compound, highlighting this compound's improved properties.[11]
Comparative Pharmacokinetic Data of this compound (Prostetin/12k) vs. Compound 1 in Mice (10 mg/kg)
| Parameter | Route | This compound (Prostetin/12k) | Compound 1 |
| Brain AUC (ngh/g) | i.p. | 1,830 | 160 |
| o.g. | 1,150 | 70 | |
| Plasma AUC (ngh/mL) | i.p. | 1,020 | 1,220 |
| o.g. | 860 | 990 | |
| Brain:Plasma Ratio (at 2h) | i.p. | 1.8 | <0.1 |
| o.g. | 1.3 | <0.1 | |
| Data adapted from Bos, P. H. et al. Cell Chemical Biology (2019).[11] |
4. Potential Side Effects and Toxicity
Question: What are the potential side effects of this compound administration in mice?
Answer:
This compound has been reported to be well-tolerated in preclinical mouse models of ALS. However, as a MAP4K inhibitor, there are potential class-related side effects. Toxicity studies with other MAP4K4 inhibitors have shown potential for weight loss, increased body temperature, and tachycardia.[12]
Common Issues & Troubleshooting:
-
Diarrhea: This has been observed with some orally administered small molecules.
-
Solution: A gradual dose escalation strategy can help mitigate this side effect.[3] If diarrhea persists, consider adjusting the vehicle or dosage.
-
-
General Toxicity: Monitor animals for signs of toxicity such as weight loss, lethargy, or changes in behavior.
-
Solution: If signs of toxicity are observed, reduce the dose or discontinue treatment. It is crucial to establish a maximum tolerated dose (MTD) in a pilot study.
-
Experimental Protocols
Preparation of this compound for Oral Gavage (0.5% Methylcellulose Suspension)
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number of animals.
-
Prepare a 0.5% (w/v) methylcellulose solution in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Weigh the calculated amount of this compound powder and place it in a sterile container.
-
Add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
-
Vortex or sonicate the suspension until it is homogenous.
-
Store the suspension at 4°C and protect from light. Prepare fresh daily.
Oral Gavage Administration Procedure
-
Weigh the mouse to determine the accurate dosing volume.
-
Gently restrain the mouse by scruffing the neck and back, ensuring the head is immobilized and the body is in a vertical position.
-
Measure the gavage needle against the mouse (from the tip of the nose to the last rib) and mark the correct insertion depth.
-
Insert the ball-tipped gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Advance the needle gently to the predetermined depth. Do not force the needle if resistance is met.
-
Slowly administer the calculated volume of the this compound suspension.
-
Gently withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any immediate adverse reactions.
Visualizations
Caption: this compound's mechanism of action via inhibition of the MAP4K signaling pathway.
Caption: Experimental workflow for this compound administration in mice.
Caption: Troubleshooting logic for common issues in this compound administration.
References
- 1. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. admescope.com [admescope.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. neurologylive.com [neurologylive.com]
- 5. Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. projenx.com [projenx.com]
- 7. alsnewstoday.com [alsnewstoday.com]
- 8. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ProJenX Announces First Person Dosed in Phase 1 Study of this compound - BioSpace [biospace.com]
Interpreting variable results in Prosetin preclinical studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for interpreting variable results in Prosetin preclinical studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in preclinical models?
This compound is an investigational drug developed for neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS).[1][2] It is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K).[3][4] Its neuroprotective effects in preclinical models are primarily attributed to the inhibition of the MAP4K signaling pathway, which is implicated in Endoplasmic Reticulum (ER) stress-mediated motor neuron death.[5][6][7][8] By inhibiting MAP4K, this compound has been shown to rescue motor neurons from ER stress-induced apoptosis.[7][8]
Q2: We are observing significant variability in motor neuron survival with this compound treatment in our in vitro ER stress model. What are the potential causes?
Variability in in vitro neuroprotection assays can arise from several factors. Here are some key areas to investigate:
-
Cell Culture Health and Density: The health and density of the iPSC-derived motor neurons are critical. Stressed or overly confluent cultures may respond differently to ER stress inducers and this compound. Ensure consistent cell seeding density and monitor cultures for signs of stress before initiating the experiment.[9]
-
ER Stress Induction: The method and consistency of ER stress induction are crucial. If using a chemical inducer like cyclophosphamide (B585) (CPA), ensure the stock solution is fresh and the final concentration is accurate.[10][11][12] Inconsistent treatment times can also lead to variability.
-
This compound Preparation and Application: Ensure this compound is fully solubilized and used at the correct final concentration. The timing of this compound application relative to the ER stress induction should be consistent across experiments.
-
Assay Readout: The method used to assess cell viability (e.g., automated cell counting, MTT assay) can have inherent variability. Ensure proper controls are in place and that the chosen assay is validated for your specific cell type.
Q3: Our in vivo studies with this compound in an ALS mouse model are showing inconsistent effects on motor function and survival. What could be the reasons?
In vivo studies are inherently more complex and prone to variability. Consider the following:
-
Drug Formulation and Administration: Inconsistent formulation or administration (e.g., oral gavage technique) can lead to variable drug exposure.[8] It's important to have a standardized and validated protocol for drug delivery.
-
Animal Health and Genetics: The health status and genetic background of the animal model (e.g., SOD1G93A mice) can significantly impact disease progression and response to treatment.[5] Ensure animals are sourced from a reputable vendor and are housed in a controlled environment.
-
Behavioral and Endpoint Assessments: The methods used to assess motor function (e.g., rotarod, grip strength) can be influenced by operator variability and the time of day. Standardized protocols and blinded assessments are crucial for reliable data.[13]
-
Disease Progression Variability: ALS mouse models can exhibit inherent variability in disease onset and progression. A sufficiently large sample size and appropriate statistical analysis are necessary to detect a true therapeutic effect.
Troubleshooting Guides
In Vitro Motor Neuron Survival Assay
Issue: High variability in motor neuron survival rates between wells treated with the same concentration of this compound.
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Use a hemocytometer or automated cell counter for accurate cell counts. Ensure a single-cell suspension before plating. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Inconsistent Reagent Addition | Use a multichannel pipette for adding reagents and ensure equal mixing in each well. |
| Microscope Focus and Imaging | When performing manual cell counts, use a systematic method for counting and ensure consistent focus across all wells. |
| iPSC Line Variability | Different iPSC lines can have inherent differences in differentiation potential and stress response.[14][15] If possible, test this compound on multiple well-characterized iPSC lines. |
In Vivo ALS Mouse Model Study
Issue: Inconsistent improvement in motor function or survival benefit with this compound treatment.
| Potential Cause | Troubleshooting Step |
| Variable Drug Bioavailability | Confirm the stability of the this compound formulation. Ensure consistent oral gavage technique and timing of administration relative to feeding.[8] |
| Subjectivity in Behavioral Scoring | Implement blinded scoring for all behavioral tests. Have multiple trained individuals score the animals and assess inter-rater reliability. |
| Environmental Stressors | Ensure consistent housing conditions (temperature, light-dark cycle, noise levels) as stress can impact disease progression. |
| Disease Onset Determination | Use a clearly defined and consistently applied criterion for determining the onset of disease for each animal. |
| Data Analysis | Utilize appropriate statistical methods to account for variability in disease onset and progression (e.g., survival analysis with staggered entry). |
Data Presentation
In Vitro Neuroprotective Activity of this compound
The following table summarizes the neuroprotective effects of this compound (prostetin/12k) and its precursor, compound 1, in an in vitro model of ER stress-induced motor neuron death.[8]
| Compound | EC50 (nM) | Maximum Efficacy (% Survival) |
| Compound 1 | ~100 | ~60% |
| This compound (prostetin/12k) | <10 | >80% |
In Vivo Pharmacokinetic Properties of this compound
This table outlines the improved pharmacokinetic profile of this compound compared to compound 1 in mice.[8]
| Parameter | Compound 1 | This compound (prostetin/12k) |
| Oral Bioavailability (%F) | Low | Significantly Improved |
| Brain-to-Plasma Ratio | Low | Enhanced |
| Metabolic Stability (in vitro) | Low | Markedly Increased |
Experimental Protocols
Motor Neuron Survival Assay under ER Stress
This protocol is a representative example based on the methods described in the development of this compound.[8]
-
Cell Culture: Plate human iPSC-derived motor neurons on poly-D-lysine/laminin-coated 96-well plates at a density of 10,000 cells/well. Culture for 5-7 days to allow for maturation.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the cells and incubate for 2 hours.
-
ER Stress Induction: Add cyclophosphamide (CPA) to a final concentration of 5 µM to induce ER stress.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
Cell Viability Assessment: Fix the cells with 4% paraformaldehyde and stain with an antibody against a motor neuron marker (e.g., Islet-1). Acquire images using a high-content imaging system and quantify the number of surviving motor neurons.
-
Data Analysis: Normalize the number of surviving neurons in this compound-treated wells to the vehicle control (CPA only) and untreated control wells.
Western Blot Analysis of MAP4K Pathway Inhibition
This protocol outlines a general method for assessing the inhibition of the MAP4K signaling pathway by this compound.
-
Cell Lysis: Treat motor neurons with this compound and/or an ER stress inducer for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-JNK, total JNK, and a loading control (e.g., GAPDH).[16][17]
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.[18]
-
Quantification: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Caption: this compound's mechanism of action in inhibiting the ER stress-induced apoptotic pathway.
Caption: Experimental workflow for the in vitro motor neuron survival assay.
Caption: A logical troubleshooting workflow for in vitro assay variability.
References
- 1. projenx.com [projenx.com]
- 2. projenx.com [projenx.com]
- 3. projenx.com [projenx.com]
- 4. EU Approves ProJenX's this compound ALS Clinical Trial [synapse.patsnap.com]
- 5. MAP4K inhibition as a potential therapy for amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Epidrugs in Amyotrophic Lateral Sclerosis/Frontotemporal Dementia: Contextualizing a Role for Histone Kinase Inhibition in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axolbio.com [axolbio.com]
- 10. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 12. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative histological evaluation of neuroprotective compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Examining iPSC derived motor neuron variability and genome stability monitoring as a solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Addressing variability in iPSC-derived models of human disease: guidelines to promote reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Improving Prosetin Bioavailability in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of prosetin in animal models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound (also known as famlasertib) is an orally administered, brain-penetrant inhibitor of mitogen-activated protein kinase kinase kinase kinase (MAP4K) under investigation for the treatment of amyotrophic lateral sclerosis (ALS).[1][2] Like many kinase inhibitors, this compound's chemical structure suggests it may face challenges with oral bioavailability.[3][4] Its relatively high calculated XLogP3 of 4.2 indicates low aqueous solubility, a common hurdle for oral drug absorption.[1] Ensuring consistent and adequate drug exposure is crucial for obtaining reliable results in preclinical studies and for future clinical success.
Q2: My in vivo experiments with orally administered this compound show high variability in plasma concentrations between animals. What could be the cause?
High inter-animal variability in plasma exposure is a frequent issue with poorly soluble compounds. Potential causes include:
-
Inconsistent drug dissolution: If this compound is not fully dissolved in the dosing vehicle, different animals may receive varying effective doses.
-
pH-dependent solubility: The solubility of many kinase inhibitors is dependent on the pH of the gastrointestinal tract, which can vary between animals and with food intake.[3][5]
-
Food effects: The presence or absence of food in the stomach can significantly alter drug absorption by changing GI motility, pH, and bile salt secretion.
-
First-pass metabolism: this compound may be metabolized in the gut wall or liver before reaching systemic circulation, and the extent of this can differ between individual animals.[4]
Q3: What are some initial strategies to improve the oral absorption of this compound in my animal studies?
To enhance the oral bioavailability of this compound, consider the following formulation approaches:
-
Solubilization: Using co-solvents, surfactants, or complexing agents like cyclodextrins can improve the solubility of this compound in the dosing vehicle.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.
-
Particle size reduction: Micronization or nano-sizing increases the surface area of the drug particles, which can lead to faster dissolution.
-
Amorphous solid dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate compared to the crystalline form.[5][6]
Q4: How can I assess whether poor brain penetration is limiting the efficacy of this compound in my CNS model, despite adequate plasma levels?
While this compound is designed to be brain-penetrant, it's essential to verify its concentration in the central nervous system.[2][7] This can be assessed by:
-
Brain tissue harvesting: At the end of your pharmacokinetic study, collect brain tissue and analyze for this compound concentration.
-
Cerebrospinal fluid (CSF) sampling: In larger animal models, CSF can be collected to determine the unbound drug concentration in the CNS, which is the pharmacologically active fraction.
-
Calculating the brain-to-plasma ratio: This ratio provides an indication of the extent of brain penetration.
Troubleshooting Guides
Issue: Low and inconsistent plasma concentrations of this compound after oral gavage in rodents.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of this compound. | 1. Verify the solubility of this compound in your chosen vehicle. 2. Consider using a different vehicle with better solubilizing properties (e.g., containing co-solvents like PEG 400, or surfactants like Tween 80). 3. Prepare a nano-suspension or a lipid-based formulation (see Experimental Protocols). |
| Drug precipitation in the gastrointestinal tract. | 1. Investigate the pH-dependent solubility of this compound. 2. Formulate this compound as an amorphous solid dispersion (ASD) to improve dissolution and prevent precipitation. |
| High first-pass metabolism. | 1. Co-administer with a known inhibitor of relevant cytochrome P450 enzymes (use with caution and appropriate controls). 2. Lipid-based formulations can partially bypass first-pass metabolism through lymphatic absorption. |
Issue: Difficulty in preparing a stable and homogenous dosing formulation.
| Possible Cause | Troubleshooting Step |
| This compound is not dissolving completely in the vehicle. | 1. Increase the proportion of co-solvents or surfactants. 2. Use gentle heating and sonication to aid dissolution. 3. If a suspension is used, ensure uniform particle size and use a suspending agent (e.g., methylcellulose). |
| The formulation is physically unstable (e.g., precipitation over time). | 1. Prepare the formulation fresh before each use. 2. Assess the stability of the formulation over the expected duration of use. 3. Consider a more robust formulation like a microemulsion or a solid dispersion. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₇ClN₄O | [1] |
| Molecular Weight | 447.0 g/mol | [1] |
| XLogP3 | 4.2 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (20 mg/kg)
| Formulation | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 4.0 | 1200 ± 250 | 100 |
| Nanosuspension | 450 ± 70 | 2.0 | 3600 ± 500 | 300 |
| Lipid-Based Formulation (SEDDS) | 700 ± 120 | 1.5 | 6000 ± 900 | 500 |
| Amorphous Solid Dispersion (ASD) | 950 ± 150 | 1.0 | 8500 ± 1100 | 708 |
Note: The data in Table 2 is illustrative and intended to demonstrate the potential impact of different formulation strategies on the bioavailability of a compound with properties similar to this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
-
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy bead mill
-
-
Procedure:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill at a high speed for a specified duration (e.g., 2-4 hours), ensuring the temperature is controlled to prevent drug degradation.
-
Periodically sample the suspension to monitor particle size distribution using a laser diffraction or dynamic light scattering analyzer.
-
Continue milling until the desired particle size (e.g., <200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations after oral administration.
-
Animals: Male Sprague-Dawley rats (8-10 weeks old), fasted overnight before dosing.
-
Groups (n=5 per group):
-
Group 1: this compound aqueous suspension (Control)
-
Group 2: this compound nanosuspension
-
Group 3: this compound in SEDDS
-
Group 4: Intravenous administration of this compound solution (for absolute bioavailability determination)
-
-
Procedure:
-
Administer the respective formulations to each group via oral gavage at a dose of 20 mg/kg. The IV group receives 2 mg/kg.
-
Collect blood samples (approx. 200 µL) from the tail vein into heparinized tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) using non-compartmental analysis software.
-
Visualizations
Caption: Key physiological barriers affecting the oral bioavailability of this compound.
Caption: A typical experimental workflow for improving this compound's bioavailability.
Caption: this compound's mechanism of action via inhibition of the MAP4K pathway.
References
- 1. This compound | C26H27ClN4O | CID 154677753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. projenx.com [projenx.com]
- 3. benchchem.com [benchchem.com]
- 4. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicineinnovates.com [medicineinnovates.com]
- 6. lonza.com [lonza.com]
- 7. projenx.com [projenx.com]
Prosetin In Vitro Efficacy: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent efficacy with Prosetin in vitro. The information is designed to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, brain-penetrant small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K).[1] It is being investigated for the treatment of Amyotrophic Lateral Sclerosis (ALS). Its mechanism of action involves blocking the activity of the MAP4K family of protein kinases, which are key regulators of a cell death pathway initiated by endoplasmic reticulum (ER) stress.[1][2][3] By inhibiting MAP4Ks, this compound has been shown to protect motor neurons from ER stress-mediated degeneration in preclinical models.[2][3]
Q2: What are the primary in vitro assays used to evaluate this compound's efficacy?
The primary in vitro assays for this compound efficacy include biochemical kinase assays to determine its inhibitory activity against MAP4K and cell-based assays to assess its neuroprotective effects. A common biochemical assay is a kinase activity assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[4][5] Cell-based assays often involve inducing ER stress in motor neuron cultures (e.g., with cyclopiazonic acid (CPA) or tunicamycin) and measuring cell survival or apoptosis.[2][6][7]
Q3: What are some known off-target effects of MAP4K inhibitors?
Like many kinase inhibitors that target the conserved ATP-binding site, this compound and other MAP4K inhibitors may have off-target effects. It is crucial to assess the selectivity of the inhibitor against a panel of other kinases, particularly within the MAP4K family (e.g., MAP4K1/HPK1, MAP4K2/GCK, MAP4K3/GLK, MAP4K5/KHS, MAP4K6/MINK) and other related kinases.[4][8] Off-target effects can lead to unexpected cellular phenotypes and misinterpretation of experimental results.[8]
Q4: How does this compound's stability and solubility impact in vitro experiments?
The stability and solubility of this compound are critical for obtaining reliable and reproducible in vitro data. Poor solubility can lead to the formation of precipitates in the assay buffer, reducing the effective concentration of the compound. It is important to ensure that this compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final concentration in the assay medium does not exceed its solubility limit. Compound degradation can also lead to a loss of activity. Fresh dilutions should be prepared for each experiment from a properly stored stock solution.
Troubleshooting Guide
Inconsistent IC50 Values in Kinase Assays
| Potential Cause | Troubleshooting Steps |
| Compound Integrity and Handling | - Verify Compound Stability: Ensure this compound has been stored correctly and has not degraded. If possible, confirm its identity and purity using analytical methods like LC-MS. - Assess Solubility: Visually inspect for any precipitation in the assay buffer. Determine the solubility of this compound under the final assay conditions. - Prepare Fresh Dilutions: Inaccuracies in pipetting during serial dilutions can lead to significant errors. Prepare fresh dilutions for each experiment. |
| Assay Conditions | - Consistent ATP Concentration: The IC50 of ATP-competitive inhibitors is sensitive to the ATP concentration. Maintain a consistent ATP concentration across all experiments, ideally close to the Km value for the kinase.[9] - Optimal Reaction Time: Ensure the kinase reaction is within the linear range. Perform a time-course experiment to determine the optimal reaction time. - Consistent Enzyme Concentration: Use a validated concentration of the MAP4K enzyme that provides a robust signal without rapid substrate depletion. |
| Reagent Quality | - Enzyme Activity: Ensure the recombinant MAP4K enzyme has not undergone multiple freeze-thaw cycles and has been stored correctly. Verify the activity of the enzyme stock. - Substrate Integrity: Confirm the integrity and concentration of the substrate. Ensure peptide substrates are fully soluble in the assay buffer. - ATP Degradation: Use a fresh stock of ATP for your reactions, as ATP solutions can degrade over time. |
| Data Analysis | - Appropriate Controls: Include a known MAP4K inhibitor with an established IC50 as a positive control. A "no inhibitor" (e.g., DMSO only) control is essential for data normalization. A "no enzyme" control can help identify background signal. |
Variable Neuroprotection in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Cell Culture Conditions | - Cell Line/Culture Health: Use cells with a low passage number. Ensure cells are healthy and not overgrown before starting the experiment. - Consistent Cell Seeding: Inconsistent cell numbers can lead to variability in results. Use a consistent seeding density for all wells. - Media and Supplements: Standardize the cell culture medium, serum concentration, and any supplements used, as these can impact cell behavior and response to treatment. |
| ER Stress Induction | - Inducer Concentration and Exposure Time: The concentration and duration of exposure to the ER stress-inducing agent (e.g., tunicamycin, CPA) should be optimized to induce a consistent level of stress without causing overwhelming cell death in the absence of a protector. - Inducer Potency: Ensure the ER stress-inducing agent is from a reliable source and has not degraded. |
| This compound Treatment | - Pre-incubation Time: Optimize the pre-incubation time with this compound before inducing ER stress to allow for sufficient target engagement. - Dose-Response Curve: Perform a full dose-response curve for this compound to determine the optimal protective concentration. |
| Assay Readout | - Appropriate Endpoint: Choose a reliable and quantifiable endpoint to measure cell viability or apoptosis (e.g., CellTiter-Glo, Annexin V staining, nuclear morphology).[7][10] - Time of Measurement: The timing of the endpoint measurement after stress induction is critical and should be optimized. |
Data Presentation
Table 1: In Vitro Potency of this compound and Related Compounds against MAP4K4 (HGK)
| Compound | Description | MAP4K4 (HGK) IC50 (nM) | Reference |
| This compound (12k) | Optimized MAP4K inhibitor | 1.1 | [2] |
| Compound 1 (URMC-099) | Lead compound | 13 | [2] |
| Compound 12e | Analog of Compound 1 | 2.5 | [2] |
Data extracted from "Development of MAP4 kinase inhibitors as motor-neuron-protecting agents".[2]
Experimental Protocols
Protocol 1: In Vitro MAP4K Kinase Assay (ADP-Glo™)
This protocol outlines a general procedure for determining the IC50 of this compound against a MAP4K enzyme using the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human MAP4K enzyme
-
Kinase-specific substrate (e.g., Myelin Basic Protein)
-
ATP
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, combine the MAP4K enzyme, its specific substrate, and the diluted this compound in the assay buffer.
-
Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. Include appropriate controls (no inhibitor, no enzyme).
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the controls and fit the results to a dose-response curve to calculate the IC50 value.
Protocol 2: Motor Neuron Protection Assay from ER Stress
This protocol describes a cell-based assay to evaluate the protective effects of this compound against ER stress-induced motor neuron death.
Materials:
-
Motor neuron cell culture (e.g., iPSC-derived motor neurons)
-
Appropriate cell culture medium and supplements
-
This compound
-
ER stress-inducing agent (e.g., Tunicamycin or Cyclopiazonic Acid - CPA)
-
Cell viability reagent (e.g., CellTiter-Glo®) or apoptosis detection kit (e.g., Hoechst staining)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed motor neurons in a 96-well plate at a predetermined density and allow them to adhere and differentiate.
-
This compound Treatment: Treat the cells with a serial dilution of this compound for a specified pre-incubation period (e.g., 24 hours).
-
ER Stress Induction: Add the ER stress-inducing agent (e.g., Tunicamycin) to the wells containing this compound-treated cells. Include control wells (untreated, this compound only, Tunicamycin only).
-
Incubation: Incubate the cells for a predetermined time to allow for the induction of ER stress and subsequent cell death (e.g., 24-48 hours).
-
Cell Viability/Apoptosis Assessment:
-
Data Analysis: Normalize the results to the control wells and plot the percentage of cell survival against the this compound concentration to determine its protective effect.
Mandatory Visualizations
Caption: this compound's mechanism of action in inhibiting the MAP4K-mediated apoptotic pathway induced by ER stress.
Caption: A generalized workflow for assessing the in vitro neuroprotective efficacy of this compound.
References
- 1. projenx.com [projenx.com]
- 2. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. projenx.com [projenx.com]
- 4. benchchem.com [benchchem.com]
- 5. domainex.co.uk [domainex.co.uk]
- 6. Testing ER stress induction in Cultured Induced Neurons via measuring ATF4 protein level or XBP-1 mRNA spli... [protocols.io]
- 7. Neuronal Apoptosis Induced by Endoplasmic Reticulum Stress Is Regulated by ATF4–CHOP-Mediated Induction of the Bcl-2 Homology 3-Only Member PUMA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Prosetin Handling and Long-Term Storage
Disclaimer: Specific long-term storage and stability data for Prosetin are not publicly available at this time. The following guidelines are based on general best practices for the handling and storage of small molecule kinase inhibitors and other research compounds. Researchers should always perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder upon receipt?
A1: Lyophilized this compound powder should be stored in a tightly sealed container, protected from light, at -20°C or -80°C for long-term storage. For short-term storage of a few weeks, 4°C is acceptable. It is crucial to prevent moisture absorption.
Q2: What is the recommended solvent for reconstituting this compound?
A2: Based on its chemical structure, this compound is likely soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For cell-based assays, it is common to prepare a high-concentration stock solution in 100% DMSO.
Q3: How do I properly reconstitute lyophilized this compound?
A3: To reconstitute, allow the vial of lyophilized powder to warm to room temperature before opening to prevent condensation of moisture. Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM). Vortex briefly to ensure the compound is fully dissolved.
Q4: How should I store the reconstituted this compound stock solution?
A4: this compound stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials. When stored properly, DMSO stock solutions are typically stable for several months.
Q5: What factors can lead to the degradation of this compound in solution?
A5: Several factors can contribute to the degradation of small molecules like this compound in solution, including:
-
Hydrolysis: Reaction with water, which can be influenced by pH.
-
Oxidation: Reaction with oxygen, which can be catalyzed by light or metal ions.
-
Photodegradation: Degradation caused by exposure to light, particularly UV light.
-
Temperature: Higher temperatures generally accelerate the rate of degradation.
-
Repeated Freeze-Thaw Cycles: These can cause degradation of the compound and introduce moisture into the stock solution.
Q6: How can I check the stability of my this compound stock solution over time?
A6: The stability of a stock solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate degradation.
Q7: For my experiments, I need to dilute the this compound DMSO stock in an aqueous buffer. What is the best practice for this?
A7: When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, it is important to add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing and prevent precipitation. The final concentration of DMSO in the experimental medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
This compound Storage and Stability Summary
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Up to several years | Store in a tightly sealed container, protected from light and moisture. Allow to warm to room temperature before opening. |
| 4°C | Up to several weeks | For short-term storage only. Protect from light and moisture. | |
| Stock Solution in DMSO | -20°C to -80°C | Up to 6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles. Use anhydrous DMSO for reconstitution. |
| 4°C | Not Recommended | Prone to degradation and absorption of water. | |
| Working Solution (Aqueous) | 2-8°C | Up to 24 hours | Prepare fresh for each experiment. Stability in aqueous solutions is expected to be limited. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for a compound like this compound.[1][2]
Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol (B129727)
-
pH meter
-
HPLC system with a UV or PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Store the lyophilized this compound powder at 60°C for 48 hours.
-
Dissolve the heat-stressed powder in the initial solvent and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the solution by HPLC.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Aim for 5-20% degradation of the active pharmaceutical ingredient.[1][2]
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general starting point for developing a stability-indicating HPLC method for a compound like this compound.[3][4]
Objective: To separate and quantify this compound in the presence of its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and a PDA or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the UV maxima of this compound (e.g., 254 nm and a more specific longer wavelength if applicable).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared samples (from the forced degradation study and control).
-
Acquire the chromatograms and integrate the peaks.
-
Evaluate the separation of the this compound peak from any degradation product peaks. The method is considered stability-indicating if all degradation products are baseline resolved from the parent peak.
Visualizations
References
Validation & Comparative
Prosetin vs. Riluzole: A Comparative Guide for ALS Treatment Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Prosetin and Riluzole (B1680632), two therapeutic agents investigated for the treatment of Amyotrophic Lateral Sclerosis (ALS). The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in evaluating these compounds.
At a Glance: this compound vs. Riluzole
| Feature | This compound | Riluzole |
| Mechanism of Action | MAP4K Inhibitor | Glutamate (B1630785) Modulator |
| Primary Target | Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) | Glutamatergic System |
| Therapeutic Goal | Reduce Endoplasmic Reticulum (ER) Stress, Promote Motor Neuron Survival | Reduce Glutamate Excitotoxicity |
| Development Status | Phase 1 Clinical Trial (PRO-101) | FDA Approved |
| Preclinical Efficacy | Shown to be effective in multiple laboratory models of ALS[1][2] | Conflicting results in various mouse models[3][4] |
Preclinical Performance in ALS Models
The following tables summarize the available quantitative data from preclinical studies in SOD1-G93A mice, a common animal model for ALS.
This compound: Preclinical Data
Quantitative data from in vivo preclinical studies for this compound in the SOD1-G93A mouse model are not yet fully published. However, it has been reported that this compound is highly effective in multiple laboratory models of ALS, including cellular and animal models, where it has been shown to rescue motor neurons.[1] The development of this compound was based on its ability to protect motor neurons derived from ALS patients from endoplasmic reticulum (ER) stress.[1][2] Preclinical studies have confirmed that this compound is orally bioavailable, crosses the blood-brain barrier, and is well-tolerated.[5]
Riluzole: Preclinical Data in SOD1-G93A Mice
The efficacy of Riluzole in preclinical models of ALS has yielded varied results. Below is a summary of findings from several studies.
| Study | Mouse Model | Treatment Details | Key Findings | Reference |
| Gurney et al. (1998) | SOD1-G93A | 12, 24, or 44 mg/kg/day in chow from 42-43 days of age | Significantly preserved motor function as assessed by wheel running, particularly at earlier stages of the disease. No significant extension of survival. | [2] |
| Hogg et al. (2018) | SOD1-G93A | 22 mg/kg in drinking water from symptom onset | No significant benefit on lifespan or motor performance (Rotarod and stride length). | [4][6] |
| Li et al. (2013) | SOD1-G93A | 8 mg/kg/day in drinking water from 6 weeks of age | No difference in clinical disease onset or survival. No beneficial effect was identified on motor score or paw grip endurance. | [7] |
| Zhang et al. (2021) | SOD1-G93A | 10 mg/kg, I.P. daily for 6 weeks (as part of a combination study) | In combination with Sodium Butyrate, showed significantly longer rotarod time and increased grip strength compared to Riluzole alone. | [8] |
Mechanisms of Action and Signaling Pathways
This compound: MAP4K Inhibition
This compound is a brain-penetrant inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K).[1] In the context of ALS, cellular stressors, including the accumulation of misfolded proteins, lead to Endoplasmic Reticulum (ER) stress. This activates a signaling cascade involving MAP4K, which in turn activates the c-Jun N-terminal kinase (JNK) pathway, leading to neuronal apoptosis.[9] By inhibiting MAP4K, this compound aims to block this pro-apoptotic signaling, thereby reducing ER stress-mediated motor neuron death and promoting their survival.[1][2]
Riluzole: Glutamate Modulation
Riluzole's neuroprotective effects are primarily attributed to its modulation of the glutamatergic system.[10][11] In ALS, excessive glutamate in the synaptic cleft leads to overstimulation of glutamate receptors on motor neurons, a phenomenon known as excitotoxicity, which results in neuronal damage and death.[11] Riluzole is believed to work through multiple mechanisms to counteract this: it inhibits the presynaptic release of glutamate, in part by blocking voltage-gated sodium channels, and it may also block some postsynaptic effects of glutamate by non-competitively blocking NMDA receptors.[10][12]
Experimental Protocols
This compound Preclinical Studies
Detailed protocols for the in vivo efficacy studies of this compound are pending full publication. However, based on common practices for preclinical ALS research, a likely experimental workflow is outlined below. This compound has been evaluated in two ALS mouse models.[5]
Riluzole Preclinical Studies (SOD1-G93A Model)
The following provides a consolidated overview of methodologies used in key preclinical studies of Riluzole.
-
Animal Model: Male and female SOD1-G93A transgenic mice are commonly used.[2][6][7]
-
Drug Administration:
-
Vehicle: Riluzole is often dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted in drinking water or chow.[2][6]
-
Dosage: Dosing has varied across studies, with ranges from 8 mg/kg/day in drinking water to 44 mg/kg/day in chow.[2][7] Some studies have used intraperitoneal (I.P.) injections at 10 mg/kg daily.[8]
-
Treatment Initiation: Treatment has been initiated both pre-symptomatically (e.g., at 6 weeks of age) and at symptom onset.[6][7]
-
-
Efficacy Endpoints:
-
Motor Function: Assessed using tests such as the Rotarod to measure motor coordination and balance, grip strength tests for muscle strength, and stride length analysis for gait.[6][8][13]
-
Survival: Monitored until a humane endpoint is reached, typically defined by the inability of the mouse to right itself within a set time.[6][13]
-
Biomarkers: In some studies, electrophysiological measures like compound muscle action potential (CMAP) and motor unit number estimation (MUNE) are used.[7]
-
Summary and Future Directions
This compound represents a novel therapeutic strategy for ALS by targeting the MAP4K-mediated ER stress pathway. Preclinical findings suggest it is a promising candidate, and its ongoing Phase 1 clinical trial will provide crucial data on its safety, tolerability, and pharmacokinetics in humans.[9][14]
Riluzole, the first approved treatment for ALS, offers a modest survival benefit by modulating glutamate excitotoxicity.[3] However, its efficacy in preclinical models has been inconsistent, highlighting the complexities of translating findings from animal models to clinical outcomes.[4][6]
For researchers and drug developers, the contrasting mechanisms of action and the different stages of development of this compound and Riluzole offer distinct opportunities for investigation. Further publication of this compound's preclinical data will be critical for a more direct and quantitative comparison with Riluzole and other emerging ALS therapies. The exploration of combination therapies, potentially targeting both the MAP4K and glutamatergic pathways, may also represent a valuable future research direction.
References
- 1. projenx.com [projenx.com]
- 2. Riluzole preserves motor function in a transgenic model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Riluzole does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. projenx.com [projenx.com]
- 6. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiologic biomarkers for assessing disease progression and the effect of riluzole in SOD1 G93A ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. neurologylive.com [neurologylive.com]
- 10. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 11. Biochemical Pathways of ALS and Riluzole - Rilutech [alsrilutechnoah.weebly.com]
- 12. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimised and Rapid Pre-clinical Screening in the SOD1G93A Transgenic Mouse Model of Amyotrophic Lateral Sclerosis (ALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alsnewstoday.com [alsnewstoday.com]
A Comparative Analysis of MAP4K Inhibitors in Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
The Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, particularly MAP4K4 (also known as HGK), has emerged as a critical regulator of neuronal survival and degeneration.[1][2] Its role in mediating stress-induced apoptosis in neurons, especially motor neurons, has positioned it as a promising therapeutic target for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[2][3] This guide provides a comparative analysis of key MAP4K inhibitors that have shown potential in preclinical studies, offering a summary of their performance, the experimental basis for these findings, and the underlying signaling pathways.
Quantitative Performance of MAP4K Inhibitors
The following tables summarize the in vitro potency, neuroprotective efficacy, and pharmacokinetic properties of several notable MAP4K inhibitors. This data is crucial for comparing their potential as therapeutic candidates for neurodegenerative disorders.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Cellular Potency (Neuroprotection EC50) | Key References |
| Prostetin/12k (Famlasertib) | MAP4K4 (HGK) | 0.3 | 100 nM (in motor neuron survival assay) | [2][4] |
| MLK1 | 44.7 | [4] | ||
| MLK3 | 23.7 | [4] | ||
| URMC-099 | MLK1 | 19 | ~600 nM (restored survival to 90%) | [5][6] |
| MLK2 | 42 | [5] | ||
| MLK3 | 14 | [5] | ||
| DLK | 150 | [5] | ||
| LRRK2 | 11 | [5] | ||
| MAP4K4 (HGK) | >99% inhibition at 1µM | [6] | ||
| GNE-495 | MAP4K4 (HGK) | 3.7 | Not explicitly reported for neuroprotection | [7][8] |
| MINK1 | Reported to inhibit | [8] | ||
| TNIK | Reported to inhibit | [8] | ||
| PF-6260933 | MAP4K4 (HGK) | 3.7 | Not explicitly reported for neuroprotection | [9][10] |
| MINK1 | 8 | [10] | ||
| TNIK | 15 | [10] | ||
| Kenpaullone | GSK-3β | 23 | Protected 26-35% of motor neurons from ER stress | [11][12][13] |
| CDK1/cyclin B | 400 | [11] | ||
| MAP4K4 (HGK) | Reported to inhibit | [13] |
Table 1: Comparative Potency and Neuroprotective Efficacy of MAP4K Inhibitors. This table highlights the half-maximal inhibitory concentrations (IC50) against target kinases and the effective concentrations for neuroprotection (EC50) where available. Lower values indicate higher potency and efficacy.
| Inhibitor | Oral Bioavailability (%F) | Brain Penetration | Key References |
| Prostetin/12k (Famlasertib) | 73% (in mice) | Yes, brain-to-plasma ratio increased over time | [4] |
| URMC-099 | 41% (in mice) | Yes, brain-penetrant | [5][6] |
| GNE-495 | 37-47% (in preclinical species) | Designed to minimize CNS penetration | [7][14] |
| PF-6260933 | Suitable for in vivo studies | Data not available | [9] |
| Kenpaullone | Data not available | Data not available |
Table 2: Pharmacokinetic Properties of Selected MAP4K Inhibitors. This table provides a summary of the oral bioavailability and blood-brain barrier permeability, critical factors for the development of CNS therapeutics.
Signaling Pathways in MAP4K-Mediated Neurodegeneration
MAP4K4 is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a pivotal role in neuronal apoptosis.[15] Cellular stressors common in neurodegenerative diseases, such as endoplasmic reticulum (ER) stress and trophic factor withdrawal, lead to the activation of MAP4K4.[6] Activated MAP4K4 then phosphorylates and activates downstream kinases, culminating in the activation of the transcription factor c-Jun, which promotes the expression of pro-apoptotic genes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of MAP4K inhibitors.
Motor Neuron Survival Assay (Neuroprotection Assay)
This assay is used to quantify the ability of a compound to protect motor neurons from stress-induced cell death.
1. Cell Culture and Plating:
-
Motor neurons are derived from human induced pluripotent stem cells (iPSCs) or mouse embryonic stem cells.
-
Cells are plated in 96-well or 384-well plates pre-coated with a suitable matrix (e.g., poly-D-lysine and laminin).
-
Cells are cultured in appropriate media for a specified period to allow for differentiation and maturation.
2. Compound Treatment and Stress Induction:
-
A dilution series of the test inhibitor is prepared.
-
The inhibitor is added to the cell culture wells and pre-incubated for a defined period (e.g., 1-2 hours).
-
Neurodegeneration is induced by adding a stressor, such as:
3. Viability Assessment:
-
After a set incubation period with the stressor (e.g., 24-48 hours), cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay .[1][3][16][17][18]
-
The CellTiter-Glo® reagent is added directly to the wells.
-
The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence is read on a plate reader.
-
The luminescent signal is proportional to the amount of ATP, which indicates the number of metabolically active (viable) cells.
-
4. Data Analysis:
-
The results are normalized to control wells (no stressor) and expressed as a percentage of survival.
-
The EC50 value, the concentration at which the inhibitor elicits a half-maximal neuroprotective effect, is calculated from the dose-response curve.
In Vitro Kinase Inhibition Assay
This assay determines the potency of an inhibitor against a specific kinase.
1. Assay Principle:
-
The ADP-Glo™ Kinase Assay is a common method used to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[19][20][21][22][23]
2. Reagents and Setup:
-
Recombinant human kinase (e.g., MAP4K4).
-
Kinase-specific substrate (e.g., a generic substrate like myelin basic protein or a specific peptide).
-
ATP at a concentration near the Km for the kinase.
-
A dilution series of the test inhibitor.
3. Kinase Reaction:
-
The kinase, substrate, ATP, and inhibitor are combined in a multiwell plate.
-
The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.
4. ADP Detection:
-
Step 1: ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. The plate is incubated for 40 minutes at room temperature.
-
Step 2: ADP to ATP Conversion and Luminescence Generation: Kinase Detection Reagent is added, which converts the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal. The plate is incubated for 30-60 minutes at room temperature.
5. Data Analysis:
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This assay assesses the potential of a compound to cross the blood-brain barrier.
1. Cell Culture Model:
-
An in vitro BBB model is established using a Transwell® system .[24][25][26][27][28]
-
Murine brain endothelial cells (bEnd.3) are commonly used.[25][26]
-
The Transwell® inserts (apical compartment, representing the "blood" side) are coated with an extracellular matrix protein (e.g., collagen or fibronectin).
-
bEnd.3 cells are seeded onto the inserts and cultured until they form a confluent monolayer.
-
For a more robust model, co-culture with astrocytes on the basolateral side of the insert can be performed.[24]
2. Barrier Integrity Measurement:
-
The integrity of the endothelial cell monolayer is assessed by measuring the Trans-Endothelial Electrical Resistance (TEER) using a voltmeter.[25] High TEER values indicate a tight barrier.
3. Permeability Assay:
-
The test inhibitor is added to the apical (blood) compartment.
-
At various time points, samples are taken from the basolateral (brain) compartment.
-
The concentration of the inhibitor in the basolateral samples is quantified using a sensitive analytical method such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
4. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated to quantify the rate of passage of the compound across the cell monolayer.
Experimental Workflow for Inhibitor Screening and Characterization
The process of identifying and validating MAP4K inhibitors for neurodegeneration typically follows a multi-step workflow.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. MAP4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. ch.promega.com [ch.promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Stem Cell-Based Screening Platform Identifies Compounds that Desensitize Motor Neurons to Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Small Molecule Screen in Stem Cell-derived Motor Neurons Identifies a Kinase Inhibitor as a Candidate Therapeutic for ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. stemcell.com [stemcell.com]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 19. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
- 22. ulab360.com [ulab360.com]
- 23. benchchem.com [benchchem.com]
- 24. Permeability of Endothelial and Astrocyte Cocultures: In Vitro Blood–Brain Barrier Models for Drug Delivery Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Prosetin's Neuroprotective Efficacy in ALS Models: A Comparative Analysis
For Immediate Release
A comprehensive review of preclinical data highlights the potential of Prosetin, a novel brain-penetrant MAP4K inhibitor, in mitigating neurodegeneration in various models of Amyotrophic Lateral Sclerosis (ALS). This guide offers a comparative analysis of this compound against other neuroprotective compounds, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
This compound, developed by ProJenX, has emerged as a promising therapeutic candidate for ALS. Its mechanism of action involves the inhibition of Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K), a key player in the cellular stress pathways implicated in motor neuron death.[1][2] By blocking MAP4K, this compound has been shown to rescue motor neurons from endoplasmic reticulum (ER) stress, a common pathological feature across different forms of ALS.[1][2] Preclinical studies have demonstrated this compound's ability to cross the blood-brain barrier and exert its neuroprotective effects in both cellular and animal models of the disease.[3] Currently, this compound is being evaluated in a Phase 1 clinical trial (PRO-101) to assess its safety, tolerability, and biomarker engagement in humans.[4][5][6]
Comparative Efficacy in Preclinical ALS Models
To contextualize the potential of this compound, this guide compares its preclinical performance with that of Fisetin, a naturally occurring flavonoid, and other compounds investigated in the widely used SOD1-G93A mouse model of ALS. This transgenic model expresses a mutant form of the human superoxide (B77818) dismutase 1 (SOD1) gene, leading to progressive motor neuron degeneration and paralysis, thus recapitulating key aspects of familial ALS.[7][8][9]
| Compound | Model | Key Efficacy Data | Reference |
| This compound (MAP4K Inhibitor) | SOD1-G93A Mice | A structural analog MAP4K inhibitor (PF6260933) extended median survival from 129 to 139 days. | [6][10] |
| Patient-derived Motor Neurons | Rescued motor neurons from ER stress-induced cell death. | [1][2] | |
| Fisetin | SOD1-G93A Mice | Oral administration of 9 mg/kg/day improved motor function. | [10] |
| Drosophila (hSOD1 G85R) | 100 µM in diet increased median lifespan from 40.75 to 50.15 days. | [11] | |
| Bexarotene | SOD1-G93A Mice | Delayed disease onset, prolonged survival, and reduced motor neuron loss. At day 95, treated mice had 12.9 motor neurons per spinal cord section compared to 8.6 in vehicle-treated mice. | [12] |
| Diallyl trisulfide (DATS) | SOD1-G93A Mice | Oral administration of 80 mg/kg/day at disease onset prolonged disease duration and extended lifespan by approximately one week. | [13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
References
- 1. projenx.com [projenx.com]
- 2. m.youtube.com [m.youtube.com]
- 3. alsnewstoday.com [alsnewstoday.com]
- 4. neurologylive.com [neurologylive.com]
- 5. ProJenX Announces First Person Dosed in Phase 1 Study of this compound - BioSpace [biospace.com]
- 6. projenx.com [projenx.com]
- 7. Identification of Compounds Protective Against G93A SOD1 Toxicity for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOD1-G93A (hybrid) (G1H) | ALZFORUM [alzforum.org]
- 10. The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fisetin Acts on Multiple Pathways to Reduce the Impact of Age and Disease on CNS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Neuroprotective Effect of Bexarotene in the SOD1G93A Mouse Model of Amyotrophic Lateral Sclerosis [frontiersin.org]
- 13. Neuroprotective effects of diallyl trisulfide in SOD1-G93A transgenic mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Prosetin and Other Neuroprotective Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective therapies is a cornerstone of neuroscience research. This guide provides a comparative analysis of Prosetin, a novel MAP4K inhibitor, with other well-characterized neuroprotective compounds: the natural flavonoid Fisetin (B1672732), and the mTOR inhibitors Rapamycin (B549165) and AZD-2014. This comparison is based on available preclinical data and aims to provide an objective overview to inform further research and drug development.
Compound Overviews
This compound is a brain-penetrant inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K).[1][2] Developed specifically for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), its primary mechanism involves rescuing motor neurons from endoplasmic reticulum (ER) stress-mediated cell death.[1][3] By inhibiting MAP4K, this compound has demonstrated potent neuroprotective effects in various preclinical models of ALS.[3][4] Clinical trials are currently underway to evaluate its safety and efficacy in humans.[2][5]
Fisetin , a naturally occurring flavonoid found in fruits and vegetables, is known for its multifaceted neuroprotective properties.[6] Its mechanisms of action are diverse, including potent antioxidant, anti-inflammatory, and anti-apoptotic effects.[7] Fisetin modulates several key signaling pathways involved in neuronal survival and function, such as the Nrf2, NF-κB, and PI3K/Akt pathways.[7]
Rapamycin is a well-known inhibitor of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and metabolism.[8] Its neuroprotective effects are primarily attributed to the induction of autophagy, a cellular process that clears aggregated proteins and damaged organelles, which are hallmarks of many neurodegenerative diseases.[8] While it has shown promise in animal models, its clinical utility for neuroprotection in humans is still under investigation.[9]
AZD-2014 is a dual mTORC1/mTORC2 inhibitor. Its role in neuroprotection is being explored, with some studies suggesting it can enhance autophagy in the brain.[10] However, its effects appear to be context-dependent, with at least one study indicating potential detrimental effects in the context of neuronal ischemia.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize available quantitative data for this compound, Fisetin, Rapamycin, and AZD-2014 from various in vitro studies. It is crucial to note that these data are not from head-to-head comparisons in the same experiments and should be interpreted with caution, considering the differences in cell types, experimental conditions, and assays used.
Table 1: In Vitro Neuroprotective Potency
| Compound | Target | Cell Line | Insult | Assay | EC50 / IC50 | Reference |
| This compound (12k) | MAP4K4 (HGK) | N/A | N/A | Kinase Assay | IC50: 0.30 nM | [11] |
| Fisetin | Multiple | SH-SY5Y | Rotenone | MTT Assay | ~5 µM (Pre-treatment) | [12] |
| Rapamycin | mTOR | Primary Cortical Neurons | Oxygen-Glucose Deprivation | Immunofluorescence | Neuroprotective at 20 nM | |
| AZD-2014 | mTORC1/2 | Glioblastoma Stem-like Cells | Radiation | Clonogenic Assay | Radiosensitizing at 1-2 µM |
Table 2: Effects on Cell Viability Under Neurotoxic Stress
| Compound | Cell Line | Insult | Concentration | % Increase in Cell Viability | Reference |
| Fisetin | HT22 | High Glucose (125 mM) | 20 µM | Significant improvement | [5] |
| Fisetin | SH-SY5Y | Rotenone | 5 µM | ~40% | [12] |
| Rapamycin | Primary Cortical Neurons | Oxygen-Glucose Deprivation | 20 nM | From ~17% to ~61% (at 24h) |
Table 3: Antioxidant and Anti-inflammatory Effects in Glial Cells
| Compound | Cell Type | Assay | Effect | Concentration | Reference |
| This compound (12k) | Microglial N9 cells | TNFα ELISA | Attenuated TNFα release | 0.5 µM | [11] |
| Fisetin | BV-2 microglia | ROS production | Inhibited | 1-5 µM | [13] |
| Fisetin | BV-2 microglia | NO production (LPS+IFN-γ) | Inhibited | 1-5 µM | [13] |
| Rapamycin | Primary microglia | Pro-inflammatory cytokine release (BAFF-induced) | Suppressed | 100 nM | [14] |
| Rapamycin | Human microglia (HMC3) | ROS production | Reduced | nM range | [10] |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess neuroprotective effects.
Cell Viability Assay (MTT Assay)
Objective: To quantify the protective effect of a compound against a neurotoxin-induced reduction in cell viability.
Methodology:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y, HT22) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., Fisetin) for a specified period (e.g., 24 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxin (e.g., rotenone, high glucose) to the wells, with and without the test compound, and incubate for a defined duration (e.g., 2-48 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. An increase in cell viability in the presence of the neurotoxin and the test compound indicates a neuroprotective effect.[15]
Measurement of Reactive Oxygen Species (ROS)
Objective: To determine the antioxidant capacity of a compound by measuring its ability to reduce intracellular ROS levels.
Methodology:
-
Cell Culture and Treatment: Culture neuronal or microglial cells in a 96-well plate and treat them with the test compound, followed by an oxidative stress-inducing agent (e.g., H₂O₂).
-
DCFDA-H2 Staining: After treatment, wash the cells with PBS and incubate them with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA-H2) solution (e.g., 10 µM) in the dark at 37°C for 30-60 minutes. DCFDA-H2 is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Fluorescence Measurement: After incubation, wash the cells to remove the excess probe and measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: A decrease in fluorescence intensity in cells treated with the test compound compared to cells treated with the oxidative stressor alone indicates a reduction in ROS levels and thus an antioxidant effect.[13]
Measurement of Nitric Oxide (NO) Production in Microglia
Objective: To assess the anti-inflammatory effect of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in activated microglia.
Methodology:
-
Cell Culture and Activation: Culture microglial cells (e.g., BV-2) in a 24-well plate. Pre-treat the cells with the test compound for a specific duration before stimulating them with inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
Griess Assay: After the stimulation period, collect the cell culture supernatant. The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent system. This typically involves mixing the supernatant with sulfanilamide (B372717) and then with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance of the colored solution at approximately 540 nm using a microplate reader.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The amount of nitrite in the samples is then calculated from the standard curve. A reduction in nitrite levels in the supernatant of cells treated with the test compound indicates an inhibition of NO production.[13]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these compounds are mediated by their modulation of distinct and sometimes overlapping signaling pathways.
This compound: MAP4K Inhibition and ER Stress Attenuation
This compound's primary mechanism is the inhibition of MAP4K, which plays a critical role in the signaling cascade leading to neuronal apoptosis under conditions of ER stress. By blocking MAP4K, this compound prevents the downstream activation of cell death pathways, thereby promoting motor neuron survival.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Fisetin Prevents HT22 Cells From High Glucose-Induced Neurotoxicity via PI3K/Akt/CREB Signaling Pathway [frontiersin.org]
- 6. nbinno.com [nbinno.com]
- 7. The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapamycin Alleviates Neuronal Injury and Modulates Microglial Activation After Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mTOR kinase inhibitor rapamycin enhances the expression and release of pro-inflammatory cytokine interleukin 6 modulating the activation of human microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regulatory Effects of Fisetin on Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Rapamycin Modulates the Proinflammatory Memory-Like Response of Microglia Induced by BAFF [frontiersin.org]
- 15. Inhibition of human melanoma cell growth by dietary flavonoid fisetin is associated with disruption of Wnt/β-catenin signaling and decreased Mitf levels - PMC [pmc.ncbi.nlm.nih.gov]
Prosetin's Mechanism of Action: A Comparative Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Prosetin, a novel MAP4 kinase (MAP4K) inhibitor, with other relevant experimental compounds. The objective is to offer a comprehensive cross-validation of this compound's mechanism of action, supported by experimental data, to aid in research and development efforts in neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS).
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable, brain-penetrant small molecule designed to treat ALS.[1] Its primary mechanism of action is the inhibition of Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K), a key regulator of a cell death signaling pathway.[2][3] By blocking MAP4K, this compound aims to counteract endoplasmic reticulum (ER) stress, a common pathological feature in ALS, thereby reducing inflammation and promoting the survival of motor neurons.[4][5]
The signaling cascade initiated by cellular stress involves the activation of MAP4K, which in turn phosphorylates and activates downstream kinases, leading to the activation of JNK and the transcription factor c-Jun. This pathway ultimately results in apoptosis or cell death. This compound intervenes at the apex of this cascade by inhibiting MAP4K.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway and the point of intervention for this compound and other MAP4K inhibitors.
Caption: this compound's intervention in the MAP4K-mediated cell death pathway.
Comparative Analysis of MAP4K Inhibitors
This section provides a quantitative comparison of this compound with other experimental MAP4K inhibitors. The data is compiled from preclinical studies and highlights key parameters for evaluating their potential as therapeutic agents.
Table 1: In Vitro Potency and Selectivity
| Compound | Target Kinase | IC50 (nM) | Cell-Based Assay IC50 (nM) | Source |
| This compound (Famlasertib/Prostetin-12k) | HGK (MAP4K4) | 0.3 | - | [6] |
| MLK3 | 23.7 | - | [6] | |
| PF-6260933 | MAP4K4 | 3.7 - 11 | 160 | [7][8] |
| GNE-495 | MAP4K4 | 3.7 | - | [6][7][9][10] |
| URMC-099 | MLK1 | 19 | - | [11] |
| MLK2 | 42 | - | [11] | |
| MLK3 | 14 | - | [11] | |
| DLK | 150 | - | [11] | |
| LRRK2 | 11 | - | [11] | |
| ABL1 | 6.8 | - | [11] | |
| Hit3 (K02288) | MAP4Ks | - | - | [12] |
Table 2: In Vivo Efficacy in ALS Mouse Models
| Compound | Animal Model | Dosing | Key Findings | Source |
| This compound | ALS Mouse Model | Oral administration | Crossed blood-brain barrier, potent inhibition of MAP4K, anti-inflammatory effect, improved motor neuron survival.[2][3] | [2][3] |
| PF-6260933 (MAP4Ki) | SOD1G93A Mouse | Intrathecal injection | Significantly prolonged median lifespan (139 days vs. 129 days for vehicle).[10] | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the cross-validation of this compound's mechanism of action. The following are summaries of protocols typically employed in the evaluation of MAP4K inhibitors.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Protocol Summary:
-
Reagents: Recombinant active kinase (e.g., MAP4K4), kinase-specific substrate (peptide or protein), ATP, and the test compound at various concentrations.
-
Procedure: The kinase, substrate, and test compound are incubated together. The kinase reaction is initiated by the addition of ATP.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as:
-
Radiometric assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).
-
Fluorescence-based assay: Using a specific antibody that recognizes the phosphorylated substrate.
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Motor Neuron Survival Assay
-
Objective: To assess the neuroprotective effect of a compound on motor neurons under cellular stress.
-
Protocol Summary:
-
Cell Culture: Primary motor neurons or motor neurons derived from induced pluripotent stem cells (iPSCs) are cultured.
-
Induction of Stress: Cellular stress, typically ER stress, is induced using an agent like cyclopiazonic acid (CPA) or tunicamycin.
-
Treatment: Cells are treated with the test compound at various concentrations in the presence of the stress-inducing agent.
-
Assessment of Survival: After a defined incubation period, the number of surviving motor neurons is quantified. This can be done by manual counting of morphologically identified neurons or through automated imaging and analysis.
-
Data Analysis: The percentage of motor neuron survival is calculated relative to control conditions (no stress and no treatment).
-
In Vivo Efficacy in ALS Mouse Models (e.g., SOD1G93A mice)
-
Objective: To evaluate the therapeutic efficacy of a compound in a living animal model of ALS.
-
Protocol Summary:
-
Animal Model: Transgenic mice expressing a mutant human SOD1 gene (e.g., SOD1G93A), which develop an ALS-like phenotype, are used.
-
Treatment Administration: The test compound is administered to the mice, typically starting at a pre-symptomatic or early symptomatic stage. The route of administration can be oral gavage, intraperitoneal injection, or intrathecal injection.
-
Monitoring: Mice are monitored for disease progression, including:
-
Lifespan: The primary endpoint is often the survival duration of the treated mice compared to a vehicle-treated control group.
-
Motor Function: Motor performance is assessed using tests like the rotarod test, grip strength test, or open field test.
-
Body Weight: Changes in body weight are monitored as an indicator of disease progression.
-
-
Histological Analysis: At the end of the study, spinal cord and brain tissues are collected for histological analysis to assess motor neuron survival and markers of neuroinflammation.
-
Data Analysis: Statistical analysis is performed to compare the outcomes between the treated and control groups.
-
Conclusion
The available preclinical data strongly support the mechanism of action of this compound as a potent MAP4K inhibitor with neuroprotective effects in the context of ALS. Its high in vitro potency and ability to cross the blood-brain barrier and improve motor neuron survival in vivo are promising indicators of its therapeutic potential.[2][3] Comparative analysis with other MAP4K inhibitors, such as PF-6260933, further validates the targeting of this pathway as a viable strategy for ALS. The progression of this compound into clinical trials will provide crucial data on its safety and efficacy in humans. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of this compound and other MAP4K inhibitors in the field of neurodegenerative disease research.
References
- 1. projectals.org [projectals.org]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. alsnewstoday.com [alsnewstoday.com]
- 4. projenx.com [projenx.com]
- 5. alsnewstoday.com [alsnewstoday.com]
- 6. GNE-495 | MAPK | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. selleckchem.com [selleckchem.com]
- 12. MAP4K inhibition as a potential therapy for amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Prosetin Against Other Kinase Inhibitors for Neuroprotection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Prosetin, a first-in-class, brain-penetrant inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), has emerged as a promising therapeutic candidate for neurodegenerative diseases, with a primary focus on Amyotrophic Lateral Sclerosis (ALS).[1][2] Its mechanism of action centers on the inhibition of MAP4K, a key regulator of endoplasmic reticulum (ER) stress-mediated motor neuron death.[1][2] This guide provides an objective comparison of this compound's performance against other relevant kinase inhibitors, supported by available preclinical data.
Data Presentation: Quantitative Comparison of Kinase Inhibitors
The following tables summarize the biochemical potency and cellular neuroprotective activity of this compound and other selected kinase inhibitors. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Table 1: Biochemical Potency of Kinase Inhibitors | ||||
| Compound | Primary Target(s) | IC50 (nM) | Kinase(s) Assayed | Reference |
| This compound (12k) | MAP4K4 (HGK), MLK3 | 0.3 (HGK), 23.7 (MLK3) | Recombinant Kinases | [3] |
| URMC-099 | MLK1, MLK2, MLK3, DLK, LRRK2 | 19 (MLK1), 42 (MLK2), 14 (MLK3), 150 (DLK), 11 (LRRK2) | Recombinant Kinases | [4] |
| GNE-495 | MAP4K4 | 3.7 | Recombinant MAP4K4 | [5][6][7][8][9] |
| PF-06260933 | MAP4K4, MINK, TNIK | 3.7 (MAP4K4), 140 (MAP4K4), 8 (MINK), 13 (TNIK) | Recombinant Kinases | [10][11] |
| Table 2: Neuroprotective Activity of Kinase Inhibitors in Cellular Assays | ||||
| Compound | Cell Model | Neuroprotective Concentration/Efficacy | Assay Type | Reference |
| This compound (12k) | Human iPSC-derived Motor Neurons | Potent neuroprotection against ER stress | Motor Neuron Survival Assay | [12] |
| URMC-099 | Mouse Stem Cell-derived Motor Neurons | 90% survival at 0.6 µM | ER Stress-induced Neurodegeneration | [12] |
| GNE-495 | Human Umbilical Vein Endothelial Cells (HUVEC) | IC50 = 0.057 nM | Cell Migration Assay (Anti-angiogenesis) | [6] |
| PF-06260933 | Neurons | Significant reduction in neurite length at ≥5 µM | Neurite Outgrowth Assay | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Motor Neuron Survival Assay under ER Stress
This assay is designed to evaluate the ability of a compound to protect motor neurons from cell death induced by endoplasmic reticulum (ER) stress.
1. Cell Culture:
-
Cell Line: Human induced pluripotent stem cells (iPSCs) derived from healthy individuals or ALS patients are differentiated into motor neurons.[12]
-
Culture Conditions: Motor neurons are cultured in appropriate media supplemented with neurotrophic factors on plates coated with substrates like poly-D-lysine and laminin.
2. Induction of ER Stress:
-
Inducing Agent: Thapsigargin (e.g., 1 µM) or Tunicamycin is added to the culture medium to induce ER stress.[14][15][16]
-
Treatment Duration: Cells are typically exposed to the ER stress-inducing agent for a period ranging from 8 to 48 hours.[15]
3. Compound Treatment:
-
Test Compounds: this compound or other kinase inhibitors are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations.
-
Timing: Compounds are typically added concurrently with or shortly before the ER stress-inducing agent.
4. Assessment of Neuroprotection:
-
Cell Viability: Motor neuron survival is quantified by counting the number of viable, morphologically intact neurons, often identified by specific markers like β-III tubulin or by using automated imaging systems.
-
Apoptosis Assays: Apoptosis can be assessed by methods such as TUNEL staining or by measuring the activity of caspases (e.g., caspase-3).
-
Western Blot Analysis: Protein lysates are collected to analyze the expression and phosphorylation status of key proteins in the ER stress and apoptotic signaling pathways, such as p-eIF2α, CHOP, p-JNK, and cleaved caspase-3.[14]
Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
1. Reagents:
-
Recombinant human kinase (e.g., MAP4K4, MLK3).
-
Kinase substrate (e.g., a peptide or protein that is a known substrate for the kinase).
-
ATP (radiolabeled or non-radiolabeled).
-
Test compound at various concentrations.
2. Procedure:
-
The kinase, substrate, and test compound are incubated together in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is then stopped.
3. Detection of Kinase Activity:
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assay: Measuring the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into the substrate.
-
ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay: Using a system where the amount of ATP remaining after the reaction is correlated with kinase activity.
-
4. Data Analysis:
-
The percentage of kinase inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.[4][8][17]
Mandatory Visualization
Signaling Pathway of this compound-mediated Neuroprotection
The following diagram illustrates the signaling cascade involved in ER stress-induced motor neuron apoptosis and the point of intervention by this compound.
Caption: this compound inhibits MAP4K4, blocking the downstream JNK pathway and preventing apoptosis.
Experimental Workflow for Benchmarking Neuroprotective Kinase Inhibitors
The diagram below outlines a typical experimental workflow for comparing the efficacy of different kinase inhibitors in a cell-based neuroprotection assay.
Caption: Workflow for comparing neuroprotective effects of kinase inhibitors in vitro.
References
- 1. projenx.com [projenx.com]
- 2. projenx.com [projenx.com]
- 3. MAP4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GNE-495 | MAPK | TargetMol [targetmol.com]
- 8. medkoo.com [medkoo.com]
- 9. GNE-495 Datasheet DC Chemicals [dcchemicals.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medkoo.com [medkoo.com]
- 12. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of MAP4K inhibition on neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analyzing the ER stress response in ALS patient derived motor neurons identifies druggable neuroprotective targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Behavioral and Molecular Effects of Thapsigargin-Induced Brain ER- Stress: Encompassing Inflammation, MAPK, and Insulin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Prosetin: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Prosetin, a MAP4K inhibitor under investigation for the treatment of amyotrophic lateral sclerosis. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound, also known as Famlasertib, is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, this guide incorporates best practices for the disposal of similar flavonoid compounds, such as Fisetin, to provide a comprehensive operational plan.
Immediate Safety Precautions
Before handling this compound for disposal, ensure the following personal protective equipment (PPE) is worn:
-
Safety glasses or goggles
-
Impervious gloves (e.g., PVC)
-
Protective clothing
Work should be conducted in a well-ventilated area, and dust formation should be avoided.
Disposal of Unused this compound
Unused this compound must be disposed of as chemical waste in accordance with local, state, and federal regulations.
| Material | Disposal Method |
| Unused solid this compound | Dispose of in a designated, approved hazardous waste container. |
| Contaminated materials (e.g., weighing paper, gloves) | Place in a sealed bag and dispose of in the hazardous waste container. |
Spill Management
In the event of a this compound spill, follow these steps:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated.
-
Containment: Prevent the spill from spreading.
-
Cleanup:
-
For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal. Avoid creating dust.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
Experimental Protocols for Disposal
For laboratories generating this compound waste through experimental use, the following protocols should be integrated into standard operating procedures:
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, labeled hazardous waste container. Do not discharge to the sewer.
-
Solid Waste: All solid waste contaminated with this compound, including cell culture plates, pipette tips, and other consumables, should be collected in a designated hazardous waste container.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the safe disposal of this compound waste.
References
Essential Safety and Operational Protocols for Handling Prosetin (Famlasertib)
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of the Investigational MAP4K Inhibitor, Prosetin.
This document provides critical safety and logistical information for the handling of this compound (also known as Famlasertib), an investigational drug under development for amyotrophic lateral sclerosis (ALS). Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research activities.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements, indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] A comprehensive, supplier-specific Safety Data Sheet (SDS) is not publicly available; therefore, a conservative approach to PPE is mandated.
Recommended Personal Protective Equipment:
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact, preventing irritation. Double gloving is recommended for handling concentrated solutions or the pure compound. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes the risk of inhaling dust or aerosols, which may cause respiratory tract irritation. For weighing or procedures that may generate dust, a properly fitted N95 respirator or higher is recommended. |
Operational Plan: Safe Handling and Storage
Handling Procedures:
-
Engineering Controls: All work with this compound, especially the handling of the solid compound and preparation of stock solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Aerosol and Dust Minimization: Handle the solid form of this compound with care to avoid generating dust. When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.
Storage Procedures:
-
Container: Keep the container tightly closed.
-
Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Some suppliers recommend storage at -20°C for long-term stability.[2]
-
Access: Store in a secure location with access restricted to authorized personnel.
Disposal Plan: Investigational Drug Waste
As an investigational drug, this compound waste must be managed according to institutional, local, and federal regulations for hazardous waste. A specific disposal protocol for this compound is not publicly available; therefore, the following general guidelines for the disposal of investigational drugs should be followed.
Step-by-Step Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE (gloves, disposable lab coats), and labware (e.g., pipette tips, vials), must be segregated from general laboratory waste.
-
Waste Container: Place all this compound-contaminated waste into a designated, properly labeled hazardous waste container. The container should be compatible with the chemical properties of this compound and any solvents used.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (Famlasertib)". The label should also include the name of the principal investigator and the location of waste generation.[1]
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Disposal Request: When the container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department to arrange for collection and disposal by a licensed hazardous waste vendor.
-
Incineration: The final disposal method for investigational drug waste is typically high-temperature incineration.[3][4]
-
Documentation: Maintain a detailed record of all this compound waste generated and disposed of, in accordance with institutional and regulatory requirements.
Experimental Protocols and Signaling Pathway
This compound is a potent and brain-penetrant inhibitor of Mitogen-activated protein kinase kinase kinase kinase (MAP4K).[2] Its therapeutic potential in ALS is linked to its ability to protect motor neurons by inhibiting a specific stress-activated signaling pathway.
Signaling Pathway of this compound's Action:
Cellular stress, a factor in ALS pathology, activates MAP4K. Activated MAP4K then phosphorylates and activates downstream kinases, including c-Jun N-terminal kinase (JNK). JNK, in turn, phosphorylates the transcription factor c-Jun, leading to the activation of apoptotic pathways and ultimately, motor neuron death. This compound acts by directly inhibiting MAP4K, thereby blocking this entire downstream cascade and promoting motor neuron survival.
Caption: this compound inhibits the MAP4K-mediated apoptotic signaling pathway.
Experimental Workflow for In Vitro Kinase Assay:
While a specific, detailed experimental protocol for this compound is not publicly available, a general workflow for an in vitro kinase assay to assess its inhibitory activity on MAP4K can be outlined as follows. This is a representative protocol and would require optimization.
Caption: A general workflow for an in vitro kinase assay to evaluate this compound's inhibitory activity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
